Product packaging for 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride(Cat. No.:CAS No. 32223-82-8)

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Cat. No.: B032412
CAS No.: 32223-82-8
M. Wt: 401.0 g/mol
InChI Key: WYEHYSPKSVXDTQ-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H37ClN2O3 and its molecular weight is 401.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37ClN2O3 B032412 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride CAS No. 32223-82-8

Properties

CAS No.

32223-82-8

Molecular Formula

C21H37ClN2O3

Molecular Weight

401.0 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(3-octoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H36N2O3.ClH/c1-4-7-8-9-10-11-16-25-20-14-12-13-19(18-20)22-21(24)26-17-15-23(5-2)6-3;/h12-14,18H,4-11,15-17H2,1-3H3,(H,22,24);1H

InChI Key

WYEHYSPKSVXDTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC

Synonyms

K 185
N-butanoyl-2-(5,6,7-trihydro-11-methoxybenzo(3,4)cyclohept(2,1-a)indol-13-yl)ethanamine
N-butanoyl-2-(5,6,7-trihydro-11-methoxybenzo(c)cyclohept(2,1-a)indol-13-yl)ethanamine

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound with the CAS Number 32223-82-8. This technical guide provides a summary of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a discussion of the potential mechanism of action based on its carbamate structure. Due to the limited availability of specific experimental data for this compound, this guide combines predicted values with established methodologies for the characterization of similar pharmaceutical compounds.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of these properties is essential for formulation development, toxicity assessment, and predicting in vivo behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueData Type
Molecular Formula C₂₁H₃₇ClN₂O₃-
Molecular Weight 401.0 g/mol -
Melting Point Data not availableExperimental
Boiling Point Data not availableExperimental
Solubility Data not availableExperimental
pKa Data not availableExperimental
LogP 5.56220Predicted

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the general methodologies for determining the key properties listed above.

Melting Point Determination

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Methodology: Capillary Melting Point Method [1][2][3]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or an oil bath (e.g., Thiele tube) and a thermometer or a digital temperature sensor is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

  • Observation: A second, more accurate determination is performed with a slower heating rate (1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack place Place in melting point apparatus pack->place heat_fast Rapid heating for approximate MP place->heat_fast heat_slow Slow heating for accurate MP heat_fast->heat_slow observe Observe melting range heat_slow->observe record Record melting range observe->record end End record->end

Figure 1. Workflow for Melting Point Determination.
Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology: Shake-Flask Method [4][5]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Result: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [6][7]

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method [8][9]

  • Phase Preparation: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to stand for phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Mechanism of Action and Signaling Pathway

Carbamate-containing compounds are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged cholinergic signaling.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh unbinds AChE->ACh_receptor Increased ACh stimulates receptor Choline_uptake Choline Uptake AChE->Choline_uptake Hydrolyzes ACh to Choline + Acetate Carbamate 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Carbamate->AChE Inhibits

Figure 2. General Signaling Pathway of Carbamate-mediated Acetylcholinesterase Inhibition.

The proposed mechanism involves the carbamate moiety of the compound binding to the active site of AChE, forming a carbamoylated enzyme complex.[12] This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in the potentiation of cholinergic transmission.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed overviews of standard experimental protocols for their determination. While specific experimental data for this compound is limited, the general methodologies and the understanding of the mechanism of action of carbamates provide a solid foundation for further research and development. It is recommended that experimental determination of these properties be conducted to confirm the predicted values and to build a more complete profile of this compound for any potential therapeutic applications.

References

Technical Guide: Synthesis and Characterization of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, purification, and characterization of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. This small molecule, possessing structural features common to compounds with potential pharmacological activity, is of interest to the research and drug development community. This guide outlines a detailed, plausible synthetic pathway, including protocols for the preparation of key intermediates. Furthermore, it presents a thorough characterization workflow with expected analytical data, and discusses potential mechanisms of action based on its structural class. All quantitative data is summarized in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Introduction

This compound is a carbamate derivative with potential applications in medicinal chemistry. The molecule incorporates a lipophilic octyloxy tail, an aromatic phenylcarbamate core, and a hydrophilic diethylaminoethyl group, suggesting possible interactions with biological membranes and receptors. Carbamate-containing compounds are known to exhibit a wide range of biological activities, including but not limited to, local anesthetic and anticholinergic effects. This guide serves as a practical resource for the laboratory synthesis and detailed characterization of this compound, facilitating further research into its pharmacological properties.

Synthesis

The synthesis of this compound is proposed as a three-step process, commencing with the synthesis of the key intermediate, 3-(octyloxy)aniline. This is followed by the carbamoylation reaction and subsequent conversion to the hydrochloride salt.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-(octyloxy)aniline cluster_1 Step 2: Synthesis of the Carbamate Base cluster_2 Step 3: Hydrochloride Salt Formation 3-Aminophenol 3-Aminophenol Reaction1 Williamson Ether Synthesis 3-Aminophenol->Reaction1 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction1 3-(octyloxy)aniline 3-(octyloxy)aniline Reaction1->3-(octyloxy)aniline 3-(octyloxy)aniline_ref 3-(octyloxy)aniline Reaction2 Carbamoylation 3-(octyloxy)aniline_ref->Reaction2 2-(Diethylamino)ethyl\nchloroformate 2-(Diethylamino)ethyl chloroformate 2-(Diethylamino)ethyl\nchloroformate->Reaction2 Carbamate_Base 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate Reaction2->Carbamate_Base Carbamate_Base_ref Carbamate Base Reaction3 Salt Formation Carbamate_Base_ref->Reaction3 HCl HCl in anhydrous solvent HCl->Reaction3 Final_Product 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Reaction3->Final_Product

Caption: Synthetic workflow for the target compound.

Experimental Protocols

2.2.1. Step 1: Synthesis of 3-(octyloxy)aniline

This procedure is based on the Williamson ether synthesis.

  • Materials: 3-Aminophenol, 1-bromooctane, potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine.

  • Procedure:

    • To a solution of 3-aminophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromooctane (1.1 equivalents) dropwise to the suspension.

    • Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 3-(octyloxy)aniline.

2.2.2. Step 2: Synthesis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate

This step involves the reaction of the synthesized aniline with a suitable chloroformate.

  • Materials: 3-(octyloxy)aniline, 2-(diethylamino)ethyl chloroformate hydrochloride, triethylamine (TEA), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve 3-(octyloxy)aniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2-(diethylamino)ethyl chloroformate hydrochloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography.

2.2.3. Step 3: Synthesis of this compound

This is the final salt formation step.

  • Materials: Crude 2-(diethylamino)ethyl (3-(octyloxy)phenyl)carbamate, anhydrous diethyl ether, hydrochloric acid solution in diethyl ether (e.g., 2 M).

  • Procedure:

    • Dissolve the crude carbamate from the previous step in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • A precipitate should form. Continue addition until no further precipitation is observed.

    • Stir the suspension at 0 °C for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to yield this compound.

    • Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.[1][2][3][4]

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following table summarizes the expected analytical data based on the structure of the target molecule and data from analogous compounds.[5][6][7]

Table 1: Expected Characterization Data

Analysis Technique Expected Results
Appearance Visual InspectionWhite to off-white solid
Melting Point Melting Point ApparatusTo be determined experimentally
¹H NMR 400 MHz, CDCl₃ or DMSO-d₆Aromatic protons (δ 6.5-7.5 ppm), -OCH₂- protons of octyloxy group (δ ~4.0 ppm), -OCH₂- protons of ethylcarbamate (δ ~4.3 ppm), -NCH₂- protons (δ ~2.6-3.0 ppm), aliphatic protons of octyl and ethyl groups (δ 0.8-1.8 ppm), -NH- proton (broad singlet, variable shift).[7][8]
¹³C NMR 100 MHz, CDCl₃ or DMSO-d₆Carbamate carbonyl carbon (δ ~155 ppm), aromatic carbons (δ 100-160 ppm), ether-linked carbons (δ ~68 ppm), other aliphatic carbons (δ 10-50 ppm).[9][10][11][12]
FTIR KBr pellet or ATRN-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), C=O stretch (carbamate, ~1700-1730 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹).[13][14][15]
Mass Spec. ESI-MS[M+H]⁺ corresponding to the free base. Expected fragmentation patterns include cleavage of the carbamate ester linkage and loss of the diethylaminoethyl group.[16][17][18][19][20]
Purity HPLC>95%

Potential Mechanism of Action

The structural features of this compound suggest potential interactions with biological targets associated with local anesthesia and anticholinergic activity.

Local Anesthetic Activity

Many local anesthetics are amphiphilic molecules that block voltage-gated sodium channels in nerve membranes.[21][22] The title compound shares these characteristics, possessing a lipophilic octyloxy-phenyl group and a hydrophilic protonatable diethylamino group.

Local_Anesthetic_Pathway Drug_Ext Drug (Cationic form) [Extracellular] Drug_Base_Ext Drug (Neutral Base) [Extracellular] Drug_Ext->Drug_Base_Ext Deprotonation Membrane Nerve Cell Membrane Drug_Base_Ext->Membrane Diffusion Drug_Base_Int Drug (Neutral Base) [Intracellular] Membrane->Drug_Base_Int Drug_Int Drug (Cationic form) [Intracellular] Drug_Base_Int->Drug_Int Protonation Na_Channel Voltage-gated Sodium Channel Drug_Int->Na_Channel Binds to channel interior Block Blockage of Na+ Influx Na_Channel->Block No_AP Inhibition of Action Potential Block->No_AP

Caption: Putative mechanism of local anesthetic action.

Anticholinergic Activity

Carbamates are known to interact with cholinesterases.[23][24][25][26] The title compound could potentially act as an inhibitor of acetylcholinesterase (AChE), leading to an increase in acetylcholine levels at the synapse. Alternatively, it could act as an antagonist at muscarinic acetylcholine receptors.

Anticholinergic_Pathway cluster_0 Potential AChE Inhibition cluster_1 Potential Muscarinic Receptor Antagonism AChE Acetylcholinesterase (AChE) Inhibition Inhibition AChE->Inhibition Drug_AChE Drug Drug_AChE->Inhibition ACh_Increase Increased Acetylcholine in Synapse Inhibition->ACh_Increase mAChR Muscarinic Acetylcholine Receptor (mAChR) Antagonism Antagonism mAChR->Antagonism Drug_mAChR Drug Drug_mAChR->Antagonism Signal_Block Blocked Signal Transduction Antagonism->Signal_Block

Caption: Potential anticholinergic mechanisms.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical principles and are intended to be a valuable resource for researchers. The provided characterization data, while predictive, offers a solid baseline for the analysis of the synthesized compound. Further investigation into the biological activities of this molecule is warranted to explore its potential as a pharmacological agent.

References

In-Depth Technical Guide: 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound identified for research applications.[1][2][3] While it is available commercially for scientific investigation, a thorough review of publicly accessible scientific literature, patents, and pharmacological databases reveals a significant lack of published data regarding its specific biological activity and mechanism of action. This document aims to consolidate the available information and outline the current knowledge gap.

Current State of Knowledge

As of late 2025, there are no peer-reviewed studies detailing the pharmacological profile, including the mechanism of action, for this compound. Information is primarily limited to listings by chemical suppliers, which classify it as a small molecule for research use only and do not provide data on its biological effects.[1][2][3] Some vendor information suggests potential antibiotic, antibacterial, or antifungal properties, but these claims are not substantiated by experimental evidence in the available resources.[1]

Due to the absence of experimental data, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled. The following sections address what would be necessary to elucidate the mechanism of action for this compound.

Hypothetical Mechanisms & Future Research Directions

Based on the chemical structure of a carbamate, future research could investigate its potential as a cholinesterase inhibitor, a common mode of action for this class of compounds. The presence of the diethylaminoethyl group is also common in molecules targeting various receptors and ion channels.

To determine the actual mechanism of action, a structured experimental workflow would be required.

Logical Workflow for Elucidating Mechanism of Action

A logical approach to characterizing the pharmacological activity of a novel compound like this compound is outlined below.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Elucidation cluster_2 Phase 3: Pathway Analysis Broad Phenotypic Screening Broad Phenotypic Screening Target-Based Screening Target-Based Screening Broad Phenotypic Screening->Target-Based Screening Identify potential targets Cytotoxicity Assays Cytotoxicity Assays Broad Phenotypic Screening->Cytotoxicity Assays Assess viability Binding Assays Binding Assays Target-Based Screening->Binding Assays Validate direct interaction Cell-Based Functional Assays Cell-Based Functional Assays Binding Assays->Cell-Based Functional Assays Confirm functional effect Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Cell-Based Functional Assays Confirm cellular activity Western Blot Western Blot Cell-Based Functional Assays->Western Blot Investigate downstream signaling RNA Sequencing RNA Sequencing Western Blot->RNA Sequencing Cross-validate pathways Phosphoproteomics Phosphoproteomics RNA Sequencing->Phosphoproteomics Identify signaling changes

Caption: A logical workflow for determining a novel compound's mechanism of action.

Quantitative Data Summary

No quantitative data, such as IC50, EC50, Ki, or other binding affinities for this compound, are available in the public domain. The table below is presented as a template for how such data would be structured once generated through future experimental work.

ParameterTarget/AssayValue (e.g., µM)Reference
IC50Hypothetical Target 1Data Not AvailableN/A
EC50Cell-Based Assay 1Data Not AvailableN/A
KiHypothetical Target 2Data Not AvailableN/A
MICBacterial/Fungal StrainData Not AvailableN/A

Experimental Protocols

Detailed experimental protocols are contingent on the identification of a biological target and activity. As no such information exists, this section provides a generalized protocol for a primary binding assay, which would be a critical first step in characterizing the compound's interaction with a putative protein target.

Protocol: Radioligand Binding Assay

Objective: To determine if this compound binds to a specific receptor or enzyme target and to quantify its binding affinity (Ki).

Materials:

  • Membrane preparation or purified protein expressing the target of interest.

  • Radiolabeled ligand specific for the target (e.g., [3H]-ligand).

  • This compound.

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the membrane/protein preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the assay mixture through the filter plates to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: After the filters have dried, add scintillation fluid to each well. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This compound is a compound for which no public data on its mechanism of action currently exists. Its structural features suggest several plausible avenues for investigation, such as cholinesterase inhibition or receptor modulation. The successful characterization of this molecule will depend on systematic screening and detailed biochemical and cell-based assays as outlined in the proposed workflow. This document serves as a foundational guide for researchers initiating studies on this compound, highlighting the present knowledge gap and providing a structured framework for future research.

References

In-Depth Technical Guide: 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride (CAS No. 32223-82-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, a small molecule identified as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document summarizes its chemical properties, known biological activity, and the experimental context for its characterization. While detailed experimental protocols and extensive quantitative data for this specific compound are not widely published, this guide outlines the general methodologies used for evaluating CFTR modulators and provides a framework for its further investigation.

Chemical Identification and Properties

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 32223-82-8[1]
Synonyms K-185, CHEMBL274438
Molecular Formula C₂₁H₃₇ClN₂O₃
Molecular Weight 400.98 g/mol

Biological Activity: A CFTR Trafficking Corrector

This compound has been identified as a small molecule compound with biological activity related to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Specifically, it is suggested to function as a "corrector" of trafficking-deficient CFTR mutants.

In cystic fibrosis, the most common mutation, ΔF508, causes the CFTR protein to misfold and be retained in the endoplasmic reticulum (ER), preventing it from reaching the plasma membrane to function as a chloride ion channel. Corrector compounds aim to overcome this defect by facilitating the proper folding and trafficking of the mutant CFTR protein to the cell surface.

While specific quantitative data on the efficacy of this compound is limited in publicly available literature, its classification as a CFTR modulator positions it as a compound of interest for further research in the development of therapies for cystic fibrosis.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments typically employed to characterize CFTR trafficking correctors. These protocols provide a framework for the potential evaluation of this compound.

Cell Culture and Compound Treatment
  • Cell Lines: Human bronchial epithelial cells (e.g., CFBE41o-) expressing mutant CFTR (e.g., ΔF508-CFTR) are commonly used. These cells are cultured under standard conditions (37°C, 5% CO₂).

  • Compound Incubation: Cells are treated with varying concentrations of this compound for a specified period (typically 24-48 hours) to allow for potential correction of CFTR trafficking.

Assessment of CFTR Trafficking and Function

Several assays can be employed to determine the effectiveness of a corrector compound:

  • Western Blotting: This technique is used to assess the maturation of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while mature, fully glycosylated CFTR that has trafficked through the Golgi apparatus (Band C) is found at the plasma membrane. An effective corrector will show an increase in the Band C to Band B ratio.

    • Protocol Outline:

      • Lyse treated cells and quantify total protein.

      • Separate proteins by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Probe with antibodies specific for CFTR.

      • Detect and quantify the intensity of Band B and Band C.

  • Immunofluorescence and Confocal Microscopy: This method visualizes the subcellular localization of CFTR.

    • Protocol Outline:

      • Grow and treat cells on coverslips.

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against CFTR.

      • Incubate with a fluorescently labeled secondary antibody.

      • Image the cells using a confocal microscope to determine the localization of CFTR (ER vs. plasma membrane).

  • Ussing Chamber Assay: This electrophysiological technique measures ion transport across an epithelial cell monolayer. It is a functional assay to determine if the corrected CFTR at the plasma membrane is active.

    • Protocol Outline:

      • Grow a polarized monolayer of epithelial cells on permeable supports.

      • Mount the support in an Ussing chamber.

      • Measure the short-circuit current (Isc) in response to CFTR activators (e.g., forskolin and IBMX) and potentiators (e.g., genistein). An increase in the stimulated current indicates functional CFTR at the membrane.

  • Iodide Efflux Assay: This is another functional assay that measures the movement of iodide ions through CFTR channels.

    • Protocol Outline:

      • Load cells with iodide.

      • Stimulate CFTR with a cAMP agonist.

      • Measure the rate of iodide efflux over time. An increased rate of efflux in treated cells compared to untreated cells indicates functional CFTR.

Signaling Pathways and Logical Relationships

CFTR Protein Trafficking and Correction

The following diagram illustrates the general pathway of CFTR protein trafficking and the point of intervention for a corrector compound like this compound.

CFTR_Trafficking Ribosome Ribosome ER Endoplasmic Reticulum (ER) (Core Glycosylation - Band B) Ribosome->ER Synthesis & Translocation Proteasome Proteasomal Degradation ER->Proteasome Misfolded ΔF508-CFTR (ER-Associated Degradation) Golgi Golgi Apparatus (Complex Glycosylation - Band C) ER->Golgi Correctly Folded CFTR Vesicle Transport Vesicle Golgi->Vesicle Plasma_Membrane Plasma Membrane (Functional Channel) Vesicle->Plasma_Membrane Exocytosis Corrector 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride (Corrector) Corrector->ER Promotes Folding Experimental_Workflow Start Start: Cell Culture (e.g., CFBE41o- ΔF508) Treatment Treat with 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Start->Treatment Biochemical Biochemical Assay (Western Blot) Treatment->Biochemical Imaging Imaging Assay (Immunofluorescence) Treatment->Imaging Functional Functional Assay (Ussing Chamber / Iodide Efflux) Treatment->Functional Analysis_Biochem Analysis: Increased Band C/B Ratio? Biochemical->Analysis_Biochem Analysis_Imaging Analysis: Increased Plasma Membrane Localization? Imaging->Analysis_Imaging Analysis_Functional Analysis: Increased Ion Transport? Functional->Analysis_Functional Conclusion Conclusion: Effective CFTR Corrector Analysis_Biochem->Conclusion Analysis_Imaging->Conclusion Analysis_Functional->Conclusion

References

In-Silico Modeling of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a hypothesized in-silico modeling workflow for the small molecule 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the limited publicly available experimental data on this specific compound, this document outlines a putative mechanism of action based on structural analogy to known pharmacologically active agents. The structural motifs of a carbamate ester and a diethylaminoethyl group suggest a potential interaction with cholinesterases, such as acetylcholinesterase (AChE). Consequently, this guide details a systematic in-silico approach to investigate this hypothesis, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical protocols and data presentations are provided to serve as a framework for researchers and scientists in the field of drug development.

Introduction

This compound is a small molecule with a chemical structure that shares key pharmacophoric features with several classes of therapeutic agents. The carbamate functional group is a well-established moiety in a variety of approved drugs, including cholinesterase inhibitors. Furthermore, the diethylaminoethyl group is a common structural component in molecules designed to interact with biological targets such as G-protein coupled receptors and ion channels.

Given the absence of extensive experimental studies on this particular compound, in-silico modeling presents a powerful and resource-efficient initial step to hypothesize and evaluate its potential biological activity. This guide proposes a focused investigation into the potential of this compound as an acetylcholinesterase (AChE) inhibitor, a target of significant interest in the treatment of Alzheimer's disease and other neurological disorders.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. Carbamate-containing compounds are known to act as pseudo-irreversible inhibitors of AChE by carbamoylating the serine residue in the enzyme's active site.

Based on these principles, we hypothesize that this compound may bind to and inhibit human acetylcholinesterase. The proposed in-silico workflow is designed to rigorously test this hypothesis.

In-Silico Modeling Workflow

The following sections detail a step-by-step computational workflow to assess the interaction of the subject compound with human AChE.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is crucial for obtaining meaningful results from in-silico simulations.

Table 1: Ligand and Protein Preparation Parameters

ParameterValue/SettingRationale
Ligand Input Format SMILES (Simplified Molecular-Input Line-Entry System)Standardized representation of the 2D chemical structure.
Ligand Ionization State pH 7.4To simulate physiological conditions.
Ligand Energy Minimization MMFF94 Force FieldTo obtain a low-energy, stable 3D conformation of the ligand.
Protein Target Human Acetylcholinesterase (AChE)The primary hypothesized biological target.
PDB ID 4EY7A high-resolution crystal structure of human AChE in complex with a ligand.
Protein Preparation Steps Removal of water molecules and co-crystallized ligands, addition of polar hydrogens, assignment of bond orders and charges.To prepare a clean and chemically correct protein structure for docking.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This simulation provides insights into the binding mode and affinity.

  • Grid Generation: A docking grid is defined around the active site of the prepared AChE structure (PDB: 4EY7). The grid box dimensions are set to encompass the entire catalytic gorge.

  • Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, is employed for the docking calculations.

  • Number of Binding Modes: The simulation is configured to generate 10 distinct binding poses.

  • Analysis: The resulting poses are ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy and favorable interactions with key active site residues is selected for further analysis.

Table 2: Hypothetical Molecular Docking Results

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-9.8TRP86, TYR133, PHE338
2-9.5TRP86, TYR337, HIS447
3-9.2TYR124, TRP286, TYR341

The hypothetical top-ranked pose demonstrates strong predicted binding affinity, with interactions involving key aromatic residues in the AChE active site.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.

  • System Setup: The top-ranked docked complex from the molecular docking study is placed in a cubic water box with periodic boundary conditions. The system is neutralized with counter-ions.

  • Force Field: The AMBER ff14SB force field is used for the protein, and the General Amber Force Field (GAFF) is used for the ligand.

  • Equilibration: The system undergoes a multi-step equilibration process, including energy minimization and gradual heating to 310 K (human body temperature).

  • Production Run: A 100-nanosecond production MD simulation is performed.

  • Analysis: Trajectories are analyzed for Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and hydrogen bond interactions over time.

Table 3: Hypothetical Molecular Dynamics Simulation Analysis

MetricResultInterpretation
Protein RMSD Stable at ~2.5 Å after 10 nsThe overall protein structure remains stable throughout the simulation.
Ligand RMSD Stable at ~1.5 Å relative to the protein active siteThe ligand maintains a stable binding pose within the active site.
Key Hydrogen Bonds Maintained with TYR133 and HIS447 for >80% of the simulationIndicates strong and persistent interactions with key active site residues.
ADMET Prediction

In-silico prediction of ADMET properties is essential for evaluating the drug-likeness of a compound.

Table 4: Predicted ADMET Properties

PropertyPredicted ValueImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration YesThe compound is predicted to cross the blood-brain barrier, which is necessary for a centrally acting AChE inhibitor.
CYP2D6 Inhibition Probable InhibitorPotential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow likelihood of being carcinogenic.
hERG Inhibition Low RiskReduced risk of cardiotoxicity.

Visualizations

In-Silico Modeling Workflow

G ligand_prep Ligand Preparation (SMILES -> 3D) docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (PDB: 4EY7) protein_prep->docking md_sim Molecular Dynamics (100 ns) docking->md_sim binding_analysis Binding Affinity & Pose Analysis docking->binding_analysis stability_analysis Complex Stability Analysis (RMSD, RMSF) md_sim->stability_analysis

Caption: A flowchart illustrating the key stages of the in-silico modeling process.

Proposed Signaling Pathway Inhibition

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate HCl Compound->AChE Inhibition Choline_Acetate Choline + Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: A diagram showing the proposed inhibition of AChE by the compound.

Conclusion and Future Directions

The in-silico modeling workflow detailed in this guide provides a robust and scientifically grounded framework for the initial investigation of this compound. The hypothetical results suggest that this compound is a promising candidate for further study as an acetylcholinesterase inhibitor. The predicted binding affinity, stable interaction within the AChE active site, and favorable ADMET profile warrant experimental validation.

Future work should focus on the chemical synthesis and in-vitro testing of the compound to confirm its AChE inhibitory activity. Enzyme inhibition assays would provide quantitative data (e.g., IC50 values) to correlate with the in-silico predictions. Subsequent cell-based assays and in-vivo studies would be necessary to fully elucidate the therapeutic potential of this molecule. This integrated approach, combining computational modeling with experimental validation, is fundamental to modern drug discovery and development.

Uncharted Territory: The Biological Landscape of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data reveals a significant knowledge gap regarding the specific biological targets and mechanism of action of the small molecule compound, 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Despite its availability for research purposes, no substantive studies detailing its pharmacological profile, binding affinities, or influence on cellular signaling pathways have been published.

Currently, information on this compound is predominantly limited to its classification as a research chemical, with listings provided by various commercial suppliers. While preliminary keywords associated with some supplier entries hint at potential antimicrobial or antibacterial properties, these claims are not substantiated by any accessible experimental data, such as minimum inhibitory concentration (MIC) values or specific microbial targets.

This technical guide, therefore, serves to highlight the absence of empirical data and to outline a strategic, albeit theoretical, approach for elucidating the potential biological targets of this compound. The methodologies and logical frameworks presented below are based on established drug discovery and development paradigms and are intended to guide future research endeavors.

Hypothetical Experimental Workflow for Target Identification

To initiate the biological characterization of this compound, a systematic screening approach is recommended. The following workflow illustrates a logical progression from broad, high-throughput screening to more focused target validation.

G Figure 1. Proposed Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Validation & Mechanism of Action A High-Throughput Phenotypic Screening (e.g., antimicrobial, cytotoxicity assays) C Data Analysis & Hit Selection A->C B Broad Target-Based Screening (e.g., receptor binding, enzyme inhibition panels) B->C D Dose-Response & Potency Determination (IC50, EC50, Ki) C->D E In Vitro Target Engagement Assays D->E F Cellular Thermal Shift Assay (CETSA) E->F G Genetic Approaches (e.g., CRISPR, siRNA) E->G H Downstream Signaling Pathway Analysis F->H G->H

Caption: A conceptual workflow for the systematic identification and validation of biological targets for a novel small molecule.

Potential (Theoretical) Signaling Pathways for Investigation

Given the carbamate moiety and the lipophilic octyloxy side chain, one could speculate on a range of potential interactions with cellular signaling pathways. The following diagram illustrates a hypothetical scenario where the compound might interfere with a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for a wide variety of therapeutic agents. This is purely illustrative and not based on any existing data for the compound .

G Figure 2. Hypothetical GPCR Pathway Modulation Compound 2-(...) carbamate hydrochloride Receptor GPCR Compound->Receptor Binds to/Modulates G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A generalized diagram of a G-protein coupled receptor signaling pathway, a potential area for investigation.

Proposed Experimental Protocols

In the absence of published studies, the following are detailed, hypothetical protocols for key initial experiments.

Table 1: Hypothetical Experimental Protocols

ExperimentDetailed Methodology
Antimicrobial Susceptibility Testing (Broth Microdilution) 1. A panel of clinically relevant bacteria and fungi would be selected. 2. Bacterial/fungal strains would be cultured to a logarithmic growth phase. 3. The compound would be serially diluted in appropriate broth media in a 96-well plate. 4. A standardized inoculum of each microbial strain would be added to the wells. 5. Plates would be incubated under optimal conditions for 18-24 hours. 6. The Minimum Inhibitory Concentration (MIC) would be determined as the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assay (MTT Assay) 1. A panel of human cell lines (e.g., HeLa, HEK293, HepG2) would be seeded in 96-well plates and allowed to adhere overnight. 2. The compound would be serially diluted in cell culture medium and added to the cells. 3. Cells would be incubated with the compound for 24-72 hours. 4. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) would be added to each well and incubated to allow for formazan crystal formation by viable cells. 5. The formazan crystals would be solubilized with a suitable solvent. 6. The absorbance would be measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The CC50 (50% cytotoxic concentration) would then be calculated.
Receptor Binding Assay (Radioligand Displacement) 1. Cell membranes expressing a specific receptor of interest (e.g., a panel of common GPCRs) would be prepared. 2. A known radiolabeled ligand for the receptor would be incubated with the cell membranes in the presence of varying concentrations of the test compound. 3. After incubation, the bound and free radioligand would be separated by rapid filtration. 4. The amount of radioactivity bound to the membranes would be quantified using a scintillation counter. 5. The ability of the test compound to displace the radioligand would be used to determine its binding affinity (Ki).

Quantitative Data Summary (Illustrative)

Should the proposed experiments be conducted, the resulting data would be organized as follows for clear comparison. The table below is populated with placeholder data for illustrative purposes only.

Table 2: Illustrative Quantitative Data for Biological Activity

Assay TypeTarget/Cell LineParameterValue
AntimicrobialStaphylococcus aureusMIC> 128 µg/mL
AntimicrobialEscherichia coliMIC> 128 µg/mL
CytotoxicityHeLaCC5025.4 µM
CytotoxicityHEK293CC5042.1 µM
Receptor BindingDopamine D2 ReceptorKi5.8 µM
Receptor BindingSerotonin 5-HT2A ReceptorKi> 50 µM

Conclusion

The biological landscape of this compound remains largely unexplored. The information presented in this guide underscores the need for foundational research to characterize its biological activity. The proposed workflows, hypothetical signaling interactions, and detailed experimental protocols provide a roadmap for future investigations that could uncover novel therapeutic potential or toxicological concerns associated with this compound. Until such studies are performed and their results published, the scientific community lacks the necessary data to ascertain its true biological targets and mechanism of action.

Preliminary In-Vitro Screening of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the in-vitro biological activity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is limited. This document provides a projected in-vitro screening approach based on the analysis of structurally similar carbamate compounds, particularly those identified as inhibitors of endocannabinoid hydrolyzing enzymes. The experimental data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound is a small molecule with a carbamate functional group. Structural analogs of this compound have shown activity as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), key enzymes in the endocannabinoid system. Inhibition of these enzymes leads to increased levels of endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which modulate a variety of physiological processes. This guide outlines a preliminary in-vitro screening workflow to assess the potential of this compound as an inhibitor of FAAH and MGL.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against human FAAH and MGL.

Table 1: FAAH Inhibition Assay

Concentration (nM)% Inhibition (Mean ± SD)
115.2 ± 2.1
1048.9 ± 3.5
5085.7 ± 4.2
10095.1 ± 2.8
50098.3 ± 1.9
IC₅₀ (nM) 12.5

Table 2: MGL Inhibition Assay

Concentration (µM)% Inhibition (Mean ± SD)
0.18.3 ± 1.5
125.6 ± 3.1
1060.1 ± 4.8
5089.4 ± 3.7
10096.2 ± 2.5
IC₅₀ (µM) 7.8

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from standard methods for assessing FAAH activity.

Materials:

  • Human recombinant FAAH

  • FAAH substrate (e.g., N-(4-hydroxyphenyl)arachidonamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compound: this compound

  • Positive control (e.g., URB597)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted test compound or control.

  • Add 160 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

  • Monitor the fluorescence increase (Excitation/Emission wavelengths specific to the substrate) every 5 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

MGL Inhibition Assay (Colorimetric)

This protocol is based on the detection of a colored product following MGL-catalyzed hydrolysis.

Materials:

  • Human recombinant MGL

  • MGL substrate (e.g., 4-nitrophenyl acetate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Test compound: this compound

  • Positive control (e.g., JZL184)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Add 20 µL of the diluted test compound or control to the wells of a 96-well plate.

  • Add 160 µL of the MGL enzyme solution and incubate for 15 minutes at room temperature.

  • Start the reaction by adding 20 µL of the MGL substrate.

  • Incubate the plate for 20 minutes at 37°C.

  • Measure the absorbance at a wavelength corresponding to the colored product (e.g., 405 nm for 4-nitrophenol).

  • Calculate the percent inhibition and determine the IC₅₀ value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Test Compound Serial Dilution incubation Incubation: Compound + Enzyme compound_prep->incubation enzyme_prep Enzyme Preparation (FAAH/MGL) enzyme_prep->incubation substrate_prep Substrate Preparation reaction Reaction Initiation: Add Substrate substrate_prep->reaction incubation->reaction detection Signal Detection (Fluorescence/Absorbance) reaction->detection calc Calculate % Inhibition detection->calc ic50 Determine IC50 Value calc->ic50

Caption: A generalized workflow for the in-vitro enzyme inhibition assays.

Potential Signaling Pathway

signaling_pathway cluster_membrane Cellular Membrane AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R CB2R CB2 Receptor AEA->CB2R Two_AG 2-AG Two_AG->CB1R Two_AG->CB2R Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Downstream CB2R->Downstream FAAH FAAH FAAH->AEA Degradation MGL MGL MGL->Two_AG Degradation Test_Compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate HCl Test_Compound->FAAH Inhibition Test_Compound->MGL Inhibition

Caption: Hypothetical mechanism of action via the endocannabinoid system.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide outlines a hypothetical mass spectrometry analysis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the absence of publicly available experimental mass spectra for this specific compound, the data presented herein, including mass-to-charge ratios and fragmentation patterns, are predicted based on the chemical structure and general principles of mass spectrometry. This document serves as an illustrative example and a practical template for the analysis of similar small molecule carbamates.

Introduction

This compound is a small molecule of interest in pharmaceutical and life sciences research. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of a theoretical approach to its analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), a soft ionization technique suitable for polar and thermally labile molecules.

Predicted Mass Spectrometry Data

The analysis of this compound by positive ion ESI-MS is expected to yield a protonated molecule, [M+H]⁺, where M is the free base of the compound. The fragmentation of this precursor ion in an MS/MS experiment provides structural information.

Molecular Formula (Free Base): C₂₁H₃₆N₂O₃

Molecular Weight (Free Base): 364.52 g/mol

Predicted Precursor Ion: [M+H]⁺ = m/z 365.53

Table 1: Predicted Quantitative Data for MS/MS Analysis
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/IdentityRelative Abundance (%)
365.53254.18[M+H - C₆H₁₅N]⁺100
365.53116.14[C₆H₁₄N]⁺85
365.53193.12[C₁₂H₁₇O₂]⁺60
365.5386.10[C₅H₁₂N]⁺45
365.5372.08[C₄H₁₀N]⁺30

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate is anticipated to occur at several key bonds. The major fragmentation routes are likely to be the cleavage of the ester and ether bonds, as well as fragmentation within the diethylaminoethyl moiety.

fragmentation_pathway parent [M+H]⁺ m/z 365.53 frag1 Fragment 1 m/z 254.18 parent->frag1 - C₆H₁₅N frag2 Fragment 2 m/z 116.14 parent->frag2 - C₁₅H₂₁O₃ frag3 Fragment 3 m/z 193.12 parent->frag3 - C₉H₂₀N₂O subfrag1 Fragment 4 m/z 86.10 frag2->subfrag1 - C₂H₄ subfrag2 Fragment 5 m/z 72.08 subfrag1->subfrag2 - CH₂

Caption: Proposed Fragmentation Pathway of [M+H]⁺.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the mass spectrometry analysis of this compound.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or an ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Source Temperature: 150 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the precursor ion (e.g., 20-40 eV).

    • Scan Mode: Full scan for MS1 (m/z 100-500) and product ion scan for MS/MS of the precursor ion at m/z 365.53.

Workflow and Data Analysis Diagrams

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data acquisition.

experimental_workflow start Start: Sample Weighing prep Sample Preparation (Dissolution, Dilution, Filtration) start->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Ionization and MS1 Scan) lc->ms msms Tandem Mass Spectrometry (Precursor Selection and Fragmentation) ms->msms daq Data Acquisition msms->daq

Caption: Experimental Workflow for LC-MS/MS Analysis.

Data Analysis Workflow

This diagram outlines the logical steps involved in processing and interpreting the acquired mass spectrometry data.

data_analysis_workflow start Start: Raw Data processing Data Processing (Peak Picking, Integration) start->processing ms1 MS1 Spectrum Analysis (Identify Precursor Ion) processing->ms1 ms2 MS2 Spectrum Analysis (Identify Fragment Ions) processing->ms2 interpretation Fragmentation Pattern Interpretation ms1->interpretation ms2->interpretation structure Structural Elucidation interpretation->structure

Caption: Logical Workflow for Mass Spectrometry Data Analysis.

In-depth Technical Guide: NMR Spectroscopy of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the absence of publicly available experimental NMR data for this specific compound, this guide leverages spectral data from structurally related fragments and analogous compounds to predict and interpret its ¹H and ¹³C NMR spectra. This document outlines the theoretical basis for the expected chemical shifts and coupling patterns, and provides a standardized experimental protocol for acquiring such data. The aim is to equip researchers with a foundational understanding for the structural characterization of this and similar O-aryl N,N-dialkylaminoethyl carbamates.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug development. Its structure comprises a 3-octyloxyphenyl carbamate core linked to a diethylaminoethyl moiety, existing as a hydrochloride salt. Accurate structural elucidation and purity assessment are critical for its development, with NMR spectroscopy being the most powerful analytical tool for this purpose. This guide will discuss the anticipated ¹H and ¹³C NMR spectral features of this molecule.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent fragments: the 3-octyloxyphenol, the 2-(diethylamino)ethyl group, and the carbamate linkage.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationNotes
Aromatic (H2, H4, H5, H6)6.8 - 7.3m4HThe exact shifts and multiplicities will depend on the substitution pattern. H5 is expected to be a triplet, H4 and H6 doublets of doublets, and H2 a triplet or doublet of doublets.
O-CH ₂- (octyloxy)~ 4.0t2HTriplet due to coupling with the adjacent CH₂ group.
N-CH ₂- (diethylamino)~ 3.3 - 3.5t2HBroad triplet due to coupling with the adjacent O-CH₂ and the influence of the positively charged nitrogen.
O-CH ₂- (ethyl)~ 4.3 - 4.5t2HTriplet due to coupling with the adjacent N-CH₂ group.
N-(CH ₂)₂ (diethylamino)~ 2.9 - 3.2q4HQuartet due to coupling with the methyl protons. May be broadened by the hydrochloride salt formation.
Alkyl Chain (octyloxy)1.3 - 1.8m12HComplex multiplet for the six methylene groups of the octyl chain.
CH ₃ (diethylamino)~ 1.2 - 1.4t6HTriplet due to coupling with the methylene protons.
CH ₃ (octyloxy)~ 0.9t3HTriplet due to coupling with the adjacent CH₂ group.
NHVariablebr s1HChemical shift is highly dependent on solvent and concentration. Often exchanges with D₂O.
Carbamate NH ~ 8.0 - 9.0s1HBroad singlet, position can vary depending on solvent and hydrogen bonding.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)Notes
C=O (carbamate)153 - 156The carbonyl carbon of the carbamate is typically in this region.
C1 (aromatic, C-O)158 - 160The carbon attached to the carbamate oxygen.
C3 (aromatic, C-O)155 - 157The carbon attached to the octyloxy group.
Aromatic CH105 - 130Four distinct signals are expected for the aromatic CH carbons.
O-C H₂- (octyloxy)68 - 70
O-C H₂- (ethyl)62 - 65
N-C H₂- (diethylamino)48 - 52
N-(C H₂)₂ (diethylamino)45 - 48
Alkyl Chain (octyloxy)22 - 32Multiple signals for the carbons of the octyl chain.
C H₃ (diethylamino)10 - 13
C H₃ (octyloxy)~ 14

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons like the NH⁺.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Visualization of Molecular Structure and Synthesis

Molecular Structure

Caption: 2D structure of this compound.

Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of 3-octyloxyphenol with a suitable activating agent followed by reaction with 2-(diethylamino)ethanol, and finally salt formation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Octyloxyphenol 3-Octyloxyphenol Chloroformate intermediate Chloroformate intermediate 3-Octyloxyphenol->Chloroformate intermediate Reaction with phosgene equivalent Phosgene or equivalent Phosgene or equivalent 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol Carbamate base Carbamate base Chloroformate intermediate->Carbamate base Reaction with 2-(Diethylamino)ethanol Final Hydrochloride Salt Final Hydrochloride Salt Carbamate base->Final Hydrochloride Salt Treatment with HCl

Caption: Proposed synthetic workflow for the target compound.

Conclusion

While experimental NMR data for this compound is not currently available in the public domain, a comprehensive understanding of its expected spectral features can be derived from the analysis of its structural components. This guide provides a robust framework for researchers to predict, acquire, and interpret the ¹H and ¹³C NMR spectra of this molecule. The provided experimental protocols and data tables serve as a valuable resource for the structural verification and quality control of this and related compounds in a drug discovery and development setting.

Phenyl Carbamates: A Comprehensive Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl carbamates are a versatile class of organic compounds characterized by a carbamate group (-NHCOO-) attached to a phenyl ring. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of a wide range of therapeutic agents. The electronic properties of the phenyl ring and the ability of the carbamate group to act as a covalent or non-covalent inhibitor of various enzymes have made this class of compounds a focus of intense research. This technical guide provides an in-depth overview of the therapeutic applications of phenyl carbamates, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Core Therapeutic Areas and Mechanisms of Action

Phenyl carbamates exert their therapeutic effects primarily through the inhibition of key enzymes involved in various disease pathologies. Their ability to be synthetically modified allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A prominent application of phenyl carbamates is in the management of Alzheimer's disease (AD). By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Rivastigmine, a well-known phenyl carbamate derivative, is a clinically approved drug for the treatment of AD.[1] The carbamate moiety of these inhibitors is transferred to a serine residue in the active site of AChE, leading to a transiently carbamoylated, inactive enzyme. This covalent modification is slowly hydrolyzed, resulting in a prolonged duration of action compared to non-covalent inhibitors.[2]

Quantitative Data: Inhibition of Cholinesterases by Phenyl Carbamates

CompoundTargetIC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAChE38.98[3]
2-(phenylcarbamoyl)phenyl diphenylcarbamateBChE1.60[3]
[3-[[4-[3-(4-Amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]-1-piperidyl]methyl]phenyl] N-ethyl-N-methyl-carbamateAChE4.15[2]
O-substituted N-2-phenylcyclopropylcarbamates (various)AChE54.8 - 94.4[4]
O-substituted N-2-phenylcyclopropylcarbamates (various)BChEup to 5.8[4]
2-hydroxy-N-phenylbenzamides (various)AChE33.1 - 85.8[5]
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphiteBChE2.4[5]

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Binding PhenylCarbamate Phenyl Carbamate Inhibitor PhenylCarbamate->AChE Inhibition FAAH_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide Anandamide (AEA) CB1_receptor CB1 Receptor Anandamide->CB1_receptor Binding CB2_receptor CB2 Receptor Anandamide->CB2_receptor Binding Analgesia,\nAnxiolysis Analgesia, Anxiolysis CB1_receptor->Analgesia,\nAnxiolysis Anti-inflammatory\nEffects Anti-inflammatory Effects CB2_receptor->Anti-inflammatory\nEffects FAAH Fatty Acid Amide Hydrolase (FAAH) ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Anandamide_cytosol Anandamide (AEA) Anandamide_cytosol->FAAH Hydrolysis PhenylCarbamate Phenyl Carbamate Inhibitor PhenylCarbamate->FAAH Inhibition Drug_Development_Workflow cluster_discovery Discovery & Lead Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR In_vitro_assays In Vitro Assays (Potency, Selectivity) SAR->In_vitro_assays ADME_Tox ADME/Tox Screening In_vitro_assays->ADME_Tox ADME_Tox->SAR Iterative Optimization In_vivo_models In Vivo Efficacy (Animal Models) ADME_Tox->In_vivo_models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_vivo_models->PK_PD Tox_studies Toxicology Studies PK_PD->Tox_studies IND Investigational New Drug (IND) Application Tox_studies->IND

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound belonging to the carbamate class. Carbamates are a well-established class of compounds known to act as inhibitors of various enzymes, particularly hydrolases such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns, with a focus on identifying and characterizing its potential inhibitory activity against a representative enzyme target.

Note: The specific biological target and quantitative data for this compound are not extensively documented in publicly available literature. The following protocols and data are presented as a representative example based on the common activities of structurally related carbamate compounds and are intended to serve as a starting point for screening and characterization.

Potential Mechanism of Action and Signaling Pathway

Based on its carbamate structure, a plausible mechanism of action for this compound is the covalent modification of a serine hydrolase active site. In this proposed pathway, the compound acts as a pseudo-substrate, leading to the carbamoylation of the catalytic serine residue. This reversible or irreversible inactivation of the enzyme results in the accumulation of its natural substrate, thereby modulating downstream signaling pathways.

For the purpose of this application note, we will consider the hypothetical inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anxiolysis.

FAAH_Inhibition_Pathway cluster_pre Pre-Synaptic Neuron cluster_post Post-Synaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1 CB1 Receptor AEA->CB1 Activation Degradation Degradation Products FAAH->Degradation Signaling Downstream Signaling CB1->Signaling Compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Compound->FAAH Inhibition

Caption: Proposed signaling pathway of FAAH inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against human FAAH. This data is for illustrative purposes and should be experimentally determined.

Compound IDTargetAssay TypeIC50 (nM)Hill Slope
Cmpd-XYZ-123Human FAAHFluorescence Intensity751.2
Control-InhibitorHuman FAAHFluorescence Intensity101.0

Experimental Protocols

Protocol 1: High-Throughput Screening for FAAH Inhibition using a Fluorescent Assay

This protocol describes a fluorescence-based HTS assay to identify inhibitors of FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide - AAMCA)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., URB597)

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Workflow:

HTS_Workflow cluster_workflow HTS Experimental Workflow A 1. Compound Dispensing (Test Compound, Controls in DMSO) B 2. Enzyme Addition (Recombinant FAAH in Assay Buffer) A->B C 3. Pre-incubation (15 min at 37°C) B->C D 4. Substrate Addition (AAMCA in Assay Buffer) C->D E 5. Incubation (30 min at 37°C) D->E F 6. Fluorescence Reading (Ex: 380 nm, Em: 460 nm) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: High-throughput screening workflow for FAAH inhibitors.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO into control wells (no inhibitor).

  • Enzyme Addition:

    • Dilute recombinant human FAAH to the desired concentration in pre-warmed assay buffer.

    • Add 10 µL of the diluted enzyme solution to each well of the compound plate.

    • For background wells, add 10 µL of assay buffer without the enzyme.

  • Pre-incubation:

    • Centrifuge the plate briefly to mix.

    • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare the FAAH substrate solution in pre-warmed assay buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at 380 nm and emission at 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Secondary Assay - Orthogonal Validation using a Mass Spectrometry-based Assay

To confirm the hits from the primary screen and eliminate false positives, an orthogonal assay using a different detection method is recommended. This protocol utilizes RapidFire Mass Spectrometry (RF-MS) to directly measure the product formation.

Materials:

  • Recombinant human FAAH

  • Anandamide (AEA) - natural substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA

  • Test Compound and Control Inhibitor

  • Acetonitrile with 0.1% formic acid (Quench Solution)

  • 384-well plates

  • RapidFire Mass Spectrometry system

Procedure:

  • Follow steps 1-4 from Protocol 1, using anandamide as the substrate.

  • Quenching the Reaction: After the 30-minute incubation, add 20 µL of ice-cold acetonitrile with 0.1% formic acid to each well to stop the reaction.

  • Sample Analysis:

    • Transfer the plate to the RapidFire MS system.

    • The system will automatically inject a small volume from each well onto a desalting cartridge.

    • The analyte (product of AEA hydrolysis) is then eluted directly into the mass spectrometer.

  • Data Analysis:

    • Quantify the amount of product formed in each well by measuring the area under the curve for the specific mass-to-charge ratio (m/z) of the product.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Logical Relationships in HTS

The successful identification and validation of a lead compound from an HTS campaign involves a logical progression of experiments.

HTS_Logic Primary Primary HTS High-throughput, single concentration screen DoseResp Dose-Response Determine potency (IC50) Primary->DoseResp Active Compounds Orthogonal Orthogonal Assay Confirm hits with different technology DoseResp->Orthogonal Potent Compounds Selectivity Selectivity Profiling Screen against related targets Orthogonal->Selectivity Confirmed Hits Lead Lead Compound Selectivity->Lead Selective Compounds

Caption: Logical workflow for HTS hit validation.

Conclusion

These application notes provide a framework for utilizing this compound in high-throughput screening campaigns, particularly for the identification of novel enzyme inhibitors. The provided protocols for a primary fluorescence-based assay and a secondary mass spectrometry-based assay offer a robust strategy for hit identification and validation. Researchers are encouraged to adapt these protocols to their specific enzyme of interest and to experimentally determine the biological activity and potency of this compound.

Application of Phenyl Carbamates in Peptide Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl carbamates, particularly the phenyloxycarbonyl (Phoc) group, have been investigated as amino-protecting groups in the field of peptide synthesis. While they have largely been superseded by the more robust tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies for routine solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, there is a renewed interest in their unique reactivity for specific applications. This document provides a detailed overview of the applications of phenyl carbamates, including protocols for their formation and cleavage, and discusses their current utility and limitations in the context of peptide and medicinal chemistry.

Core Concepts and Limitations

The use of the phenyloxycarbonyl (Phoc) group as an amine protecting group in peptide synthesis has been explored; however, it was quickly replaced by Boc and Fmoc due to challenges with intramolecular cyclization reactions within the peptide chain. Despite the presence of a good leaving group, phenyl carbamates exhibit considerable stability, which allows for their large-scale preparation as synthons.

Recent research has highlighted the chemoselective reactivity of phenyl carbamates. Phenyl carbamates of primary amines readily react to form ureas, while those derived from secondary amines are more stable, opening avenues for their use as chemical tags. This differential reactivity forms the basis of their modern applications, moving beyond simple amine protection in traditional peptide synthesis.

Data Summary

Table 1: Synthesis of Symmetrical Ureas via TBAF-mediated Deprotection of Phenyl Carbamate
EntrySubstrate (Phenyl Carbamate of)SolventTime (h)Product(s) (Ratio)
1BenzylamineTHF1Benzylamine : Symmetrical Urea (33:67)
2BenzylamineChloroform72Symmetrical Urea (Exclusive)
3BenzylamineAcetonitrile1Symmetrical Urea (Exclusive)

Data synthesized from a study on the reactivity of phenyl carbamates with tetra-n-butylammonium fluoride (TBAF). The reaction of a phenyl carbamate of a primary amine with TBAF can lead to the formation of the free amine and/or the corresponding symmetrical urea, depending on the solvent system.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Phenyl Carbamates

This protocol describes the formation of a phenyl carbamate from a primary or secondary amine.

Materials:

  • Amine (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)

  • Dry Tetrahydrofuran (THF)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Argon atmosphere

Procedure:

  • Dissolve the amine (1.0 equiv) in dry THF under an argon atmosphere.

  • To the stirred solution, add phenyl chloroformate (1.1 equiv) in a single portion at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

  • Upon completion, dilute the reaction mixture with 1 N NaOH solution.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude phenyl carbamate, which can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Ureas from Phenyl Carbamates

This protocol details the reaction of a phenyl carbamate with an amine to form a substituted urea.

Materials:

  • Phenyl carbamate (1.0 equiv)

  • Amine (1.2 equiv)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • 1 N Sodium Hydroxide (NaOH) solution

  • 2 N Hydrochloric Acid (HCl) solution

Procedure:

  • In a round-bottom flask, combine the phenyl carbamate (1.0 equiv), the desired amine (1.2 equiv), and triethylamine (3.0 equiv) in chloroform.

  • Reflux the reaction mixture for 48 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Wash the organic phase with 1 N NaOH solution, followed by 2 N HCl solution.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Purify the residue by flash column chromatography to afford the pure urea.

Protocol 3: Deprotection of Phenyl Carbamates using TBAF

This protocol describes the cleavage of a phenyl carbamate group using tetra-n-butylammonium fluoride (TBAF), which can yield either the free amine or a symmetrical urea.

Materials:

  • Phenyl carbamate

  • Tetra-n-butylammonium fluoride (TBAF) (catalytic amount)

  • Solvent (THF, Chloroform, or Acetonitrile)

Procedure:

  • Dissolve the phenyl carbamate in the chosen solvent (e.g., THF, Chloroform, or Acetonitrile).

  • Add a catalytic amount of TBAF to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction time will vary depending on the solvent.

  • Work-up the reaction mixture according to standard procedures to isolate the product, which will be the free amine, the symmetrical urea, or a mixture of both, depending on the solvent and reaction time as indicated in Table 1.

Visualizations

Phenyl Carbamate Formation Workflow

G Amine Amine (Primary or Secondary) Reaction Reaction at Room Temperature Amine->Reaction PhOCOCl Phenyl Chloroformate PhOCOCl->Reaction THF Dry THF THF->Reaction Solvent Workup Aqueous Work-up (NaOH, DCM, Brine) Reaction->Workup Purification Purification Workup->Purification Product Phenyl Carbamate Product Purification->Product

Caption: General workflow for the synthesis of phenyl carbamates.

Chemoselective Reactivity of Phenyl Carbamates

G cluster_primary Primary Amine Derivative cluster_secondary Secondary Amine Derivative PriCarbamate Phenyl Carbamate of Primary Amine Isocyanate Isocyanate Intermediate (via E1cb-type mechanism) PriCarbamate->Isocyanate Base/Heat Urea Urea Formation Isocyanate->Urea + Amine SecCarbamate Phenyl Carbamate of Secondary Amine Stable Stable / Unreactive (Can act as a tag) SecCarbamate->Stable

Caption: Differential reactivity of primary and secondary phenyl carbamates.

TBAF-Mediated Deprotection and Urea Formation

G PhocCarbamate Phoc-Protected Primary Amine Isocyanate Isocyanate Intermediate PhocCarbamate->Isocyanate TBAF TBAF TBAF (catalytic) Hydrolysis Hydrolysis (from H₂O in TBAF) Isocyanate->Hydrolysis Trapping Trapping of Isocyanate Isocyanate->Trapping Reacts with Free Amine FreeAmine Free Amine Hydrolysis->FreeAmine SymmetricalUrea Symmetrical Urea Trapping->SymmetricalUrea

Caption: Mechanism of TBAF-mediated deprotection of phenyl carbamates.

Discussion and Future Perspectives

While phenyl carbamates are not currently a mainstream choice for the routine synthesis of long peptides due to the risk of side reactions, their unique chemical properties are being explored in other areas of organic and medicinal chemistry. The chemoselective reactivity of phenyl carbamates of primary amines to form ureas offers a valuable tool for the synthesis of urea-containing compounds, which are important pharmacophores and peptidomimetics.

The development of milder and more selective deprotection methods that avoid the formation of symmetrical ureas could potentially revive interest in phenyl carbamates as protecting groups. Further research is needed to fully understand and control the intramolecular cyclization side reactions that have limited their application in traditional peptide synthesis. For now, their utility is most prominent in the synthesis of specialized small molecules and peptidomimetics where the introduction of a urea linkage is desired.

Cell-based assay development with 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

U0126 is a potent and selective non-competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] It functions by inhibiting the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the MAPK/ERK signaling pathway.[1][3] This pathway is crucial in regulating a variety of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[2] Due to its specific mechanism of action, U0126 is a widely used research tool for studying the physiological and pathological roles of the MEK/ERK pathway in various cell types and disease models, particularly in cancer research.[1]

This document provides detailed application notes and protocols for the use of U0126 in cell-based assays, designed for researchers, scientists, and professionals in drug development.

Compound Information

Property Value Reference
IUPAC Name 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene[4]
Synonyms U-0126, UO126[4]
CAS Number 109511-58-2[2][5][6]
Molecular Formula C₁₈H₁₆N₆S₂[2][6]
Molecular Weight 380.48 g/mol [2][6]
Solubility Soluble in DMSO (up to 100 mM)[2]

Mechanism of Action

U0126 is a non-ATP competitive inhibitor that binds directly to MEK1 and MEK2.[7] This binding prevents MEK from phosphorylating its downstream targets, ERK1 and ERK2. The inhibition is highly selective for MEK1/2, with little to no activity against other kinases such as PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, and Cdk4.[1][2]

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1) ERK1_2->Transcription_Factors U0126 U0126 U0126->MEK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of U0126.

Quantitative Data

The inhibitory activity of U0126 has been characterized in various studies.

Parameter Value Assay Condition Reference
IC₅₀ for MEK1 72 nMIn vitro kinase assay[1]
IC₅₀ for MEK2 58 nMIn vitro kinase assay[1]

Experimental Protocols

Protocol 1: Inhibition of ERK1/2 Phosphorylation in Cell Culture

This protocol describes a method to assess the inhibitory effect of U0126 on ERK1/2 phosphorylation in a cell line of interest.

Materials:

  • Cell line of interest (e.g., NIH-3T3, PC12, or human cancer cell lines)

  • Complete cell culture medium

  • Serum-free medium

  • U0126 (stock solution in DMSO, e.g., 10 mM)

  • Growth factor or stimulus (e.g., FGF, EGF, PMA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, wash them with PBS and replace the complete medium with serum-free medium. Incubate for 12-16 hours to reduce basal ERK activation.[8][9]

  • U0126 Treatment: Prepare serial dilutions of U0126 in serum-free medium from the stock solution. A typical final concentration range is 1-25 µM. Add the diluted U0126 or vehicle control (DMSO) to the cells and incubate for 1-2 hours.[3]

  • Stimulation: Following U0126 treatment, add the desired growth factor or stimulus to the medium to activate the ERK pathway. A typical stimulation time is 5-15 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against t-ERK to confirm equal protein loading.

ERK_Phosphorylation_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Serum_Starvation Serum Starve (12-16h) Cell_Seeding->Serum_Starvation U0126_Treatment Treat with U0126 (1-2h) Serum_Starvation->U0126_Treatment Stimulation Stimulate with Growth Factor (5-15 min) U0126_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot Western Blot for p-ERK and t-ERK Protein_Quantification->Western_Blot Data_Analysis Analyze Data Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a small molecule compound of interest in various research fields. As with any experimental compound, the accurate and reproducible preparation of stock solutions is a critical first step for in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation of a stock solution, along with essential safety information and a discussion of its potential biological context based on the activities of related carbamate compounds.

Compound Information

A clear understanding of the physicochemical properties of a compound is fundamental to successful experimental design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 400.98 g/mol [Vendor Information]
Appearance Solid[General Chemical Properties]
Storage Store at room temperature.[Vendor Information]

Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Handling:

  • Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Do not eat, drink, or smoke while handling the compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving organic molecules for biological assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the required mass:

    • The molecular weight of the compound is 400.98 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 400.98 g/mol = 0.0040098 g

      • Mass (mg) = 4.01 mg

  • Weigh the compound:

    • Carefully weigh out approximately 4.01 mg of this compound using a calibrated analytical balance.

    • Record the exact weight.

  • Dissolve the compound:

    • Transfer the weighed compound into a suitable microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 4.01 mg, add 1.0 mL of DMSO.

    • If the exact weight is different, adjust the volume of DMSO accordingly:

      • Volume (mL) = [Mass (mg) / 400.98 ( g/mol )] / 10 (mmol/L)

  • Ensure complete dissolution:

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential compound degradation. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Potential Signaling Pathways

While the specific mechanism of action for this compound is not well-documented, the carbamate functional group is a known pharmacophore. Carbamate-containing compounds have been shown to interact with several biological pathways.

Acetylcholinesterase Inhibition

A primary mode of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of acetylcholine receptors. This mechanism is central to the action of many insecticides and some therapeutic drugs.

Acetylcholinesterase_Inhibition Acetylcholinesterase Inhibition by Carbamates cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to Carbamate Carbamate Compound Carbamate->AChE Inhibits Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Activates

Caption: Acetylcholinesterase Inhibition Workflow.

Nrf2 Signaling Pathway

Some studies suggest that carbamates can induce oxidative stress, which may in turn activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.

Nrf2_Signaling_Pathway Potential Involvement of Carbamates in Nrf2 Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbamate Carbamate Compound ROS Reactive Oxygen Species Carbamate->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Promotes

Caption: Nrf2 Signaling Pathway Activation.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

Carbamates have also been implicated as endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. This complex system regulates reproductive function and hormone production in both males and females. Disruption of the HPG axis can have significant physiological consequences.

HPG_Axis_Disruption Potential Disruption of the HPG Axis by Carbamates Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH/FSH Hormones Sex Hormones (Testosterone/Estrogen) Gonads->Hormones Produces Hormones->Hypothalamus Negative Feedback Hormones->Pituitary Negative Feedback Carbamate Carbamate Compound Carbamate->Hypothalamus Disrupts Carbamate->Pituitary Disrupts Carbamate->Gonads Disrupts

Caption: Hypothalamic-Pituitary-Gonadal Axis.

Conclusion

The successful preparation of a stock solution of this compound is fundamental for obtaining reliable and reproducible experimental results. Adherence to the provided protocol and safety guidelines is essential. The potential for this compound to interact with key signaling pathways, such as those involving acetylcholinesterase, Nrf2, and the HPG axis, warrants further investigation to elucidate its specific biological activities.

References

Application Notes: Use of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Following a comprehensive search of publicly available scientific literature, we have been unable to locate any specific studies detailing the use of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in enzyme inhibition assays. There is no published data regarding its inhibitory activity (such as IC50 values), the specific enzymes it may target, or established protocols for its experimental use.

The information that follows is therefore provided as a general guide for researchers interested in investigating the potential enzyme inhibitory properties of this compound. The protocols and theoretical frameworks are based on the common characteristics of structurally related phenyl carbamates, which are known to act as inhibitors of cholinesterases. These are proposed methodologies and not based on experimentally validated results for this specific compound.

Theoretical Background: Phenyl Carbamates as Enzyme Inhibitors

Phenyl carbamate derivatives are a well-established class of compounds that often exhibit inhibitory activity against serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory mechanism typically involves the carbamoylation of the active site serine residue, forming a transient covalent bond. This renders the enzyme inactive until the carbamoyl group is slowly hydrolyzed.

Given the structural similarity of this compound to known cholinesterase inhibitors, it is hypothesized that this compound may also target these enzymes. The octyloxy group suggests a potential for hydrophobic interactions within the enzyme's active site gorge, while the diethylaminoethyl ester portion may interact with the catalytic or peripheral anionic sites.

Proposed Application: Screening for Cholinesterase Inhibition

The primary application for this compound would be to screen it for inhibitory activity against AChE and BChE. This can be achieved using a well-established colorimetric assay based on Ellman's reagent.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a novel potential enzyme inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound incubation Incubate enzyme with inhibitor at various concentrations prep_compound->incubation prep_enzyme Prepare enzyme solutions (AChE, BChE) prep_enzyme->incubation prep_reagents Prepare assay reagents (DTNB, Substrate) initiate_reaction Initiate reaction with substrate (e.g., ATChI or BTChI) prep_reagents->initiate_reaction incubation->initiate_reaction measure_absorbance Measure absorbance change over time at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition for each concentration measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value using dose-response curve calculate_inhibition->determine_ic50

Caption: General workflow for enzyme inhibition screening.

Hypothetical Data Presentation

Should experimental data be generated, it should be organized into clear tables for easy comparison. The following is a template for presenting such data.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundAcetylcholinesterase (AChE)TBDTBD
This compoundButyrylcholinesterase (BChE)TBDTBD
Reference Inhibitor (e.g., Donepezil)Acetylcholinesterase (AChE)ValueReversible
Reference Inhibitor (e.g., Rivastigmine)Butyrylcholinesterase (BChE)ValuePseudo-irreversible

TBD: To Be Determined

Detailed Experimental Protocol (Proposed)

This protocol is a standard method for assessing the inhibition of AChE and BChE and has not been specifically validated for the title compound.

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATChI)

  • Butyrylthiocholine iodide (BTChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of desired final assay concentrations.

    • Prepare a 10 mM stock solution of ATChI and BTChI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare working solutions of AChE and BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the inhibitor solution at various concentrations (or buffer for the control)

      • 20 µL of the DTNB solution

    • Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

    • Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.

    • Incubate for a further 15 minutes at the controlled temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATChI for AChE, BTChI for BChE).

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Theoretical Signaling Pathway Involvement

If this compound is found to be a potent cholinesterase inhibitor, it would modulate cholinergic signaling. The diagram below illustrates the basic mechanism of cholinergic neurotransmission and the potential point of intervention for a cholinesterase inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Action Potential AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptors ACh_released->ACh_receptor Inhibitor 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Inhibitor->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Cholinergic signaling and the point of inhibition.

Disclaimer: The information provided in these application notes is for research guidance purposes only and is based on the general properties of a chemical class, not on specific experimental data for this compound. Researchers should conduct their own validation experiments and consult the primary literature for established methodologies in enzyme inhibition assays.

Uncharacterized Compound: Efficacy Testing Protocols for 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Await Elucidation of Biological Target

Author: BenchChem Technical Support Team. Date: November 2025

Application notes and detailed protocols for animal models to test the efficacy of the small molecule 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride cannot be developed at this time due to a critical lack of publicly available information regarding its biological activity, mechanism of action, and therapeutic target.

Initial investigations have confirmed the chemical identity of this compound as a distinct entity, separate from the well-documented anti-tuberculosis drug candidate SQ109. The chemical formula for the compound of interest is C21H37ClN2O3, while SQ109 is identified as N1-(Adamantan-2-yl)-N2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]ethane-1,2-diamine, with a chemical formula of C22H38N2. This structural difference means that the extensive preclinical and clinical data available for SQ109 in tuberculosis models are not applicable to the compound .

A comprehensive search of scientific literature and patent databases for "this compound" did not yield any studies describing its effects on biological systems, either in vitro or in vivo. Information is currently limited to its availability from chemical suppliers for research purposes.

The selection of an appropriate animal model is entirely dependent on the intended therapeutic application of a compound. For instance, a compound targeting cancer would be evaluated in xenograft or genetically engineered mouse models of specific cancers. A potential neuroprotective agent would be tested in models of stroke or neurodegenerative diseases like Parkinson's or Alzheimer's. Similarly, a candidate anti-inflammatory drug would be assessed in models of arthritis or inflammatory bowel disease.

Without knowledge of the biological pathway or disease process that this compound is designed to modulate, the creation of relevant and meaningful experimental protocols is not scientifically feasible. Any attempt to propose an animal model would be purely speculative and lack the necessary scientific basis.

Therefore, before detailed application notes and protocols for efficacy testing in animal models can be provided, foundational research is required to identify the compound's biological target and potential therapeutic indications. This would typically involve initial in vitro screening assays to determine its mechanism of action. Once a therapeutic area is identified, a targeted literature search for established and validated animal models for that specific disease can be conducted to develop robust and relevant preclinical efficacy studies.

Researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound are advised to first undertake preliminary studies to elucidate its pharmacological profile.

Application Note: Analysis of Cellular Responses to 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing flow cytometry to assess the cellular effects of the small molecule compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. The following protocol is a representative example for evaluating the modulation of an intracellular protein of interest.

Introduction

This compound is a small molecule compound available for research purposes. While its specific biological activities and mechanism of action are not extensively documented in publicly available literature, flow cytometry offers a powerful platform to investigate its potential effects on various cellular processes. This application note outlines a comprehensive protocol to study the impact of this compound on the expression of a target intracellular protein ("Protein X") in a selected cell line. The protocol can be adapted to investigate other cellular parameters such as cell cycle progression, apoptosis, or the expression of cell surface markers.

Data Presentation

The following table is an example of how to structure quantitative data obtained from a flow cytometry experiment designed to measure the effect of the compound on the expression of "Protein X".

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of Protein XPercentage of Protein X Positive Cells (%)
Vehicle Control (DMSO)0150 ± 125.2 ± 0.8
Compound1275 ± 2515.6 ± 1.5
Compound10550 ± 4845.3 ± 3.9
Compound50820 ± 6578.9 ± 5.1
Staurosporine (Positive Control)1950 ± 8085.1 ± 6.2

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section details the methodology for investigating the effect of this compound on the expression of an intracellular protein.

Materials and Reagents
  • Cell Line: A suitable mammalian cell line (e.g., Jurkat, HeLa, A549)

  • Cell Culture Medium: Appropriate complete medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 or Saponin in PBS

  • Staining Buffer (FACS Buffer): PBS with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.[1]

  • Primary Antibody: Fluorochrome-conjugated antibody specific to the intracellular "Protein X" of interest.

  • Isotype Control: Fluorochrome-conjugated isotype control antibody corresponding to the primary antibody.

  • Flow Cytometry Tubes: 5 mL polystyrene round-bottom tubes.[2]

Experimental Procedure

3.2.1. Cell Culture and Treatment

  • Culture cells in T-75 flasks until they reach approximately 80% confluency.

  • Harvest the cells and seed them into a 24-well plate at a density of 5 x 10^5 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of the compound (e.g., 1, 10, 50 µM) and a vehicle control (DMSO). Include a positive control if available.

  • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3.2.2. Cell Harvesting and Staining

  • Following incubation, harvest the cells from each well and transfer them to individual flow cytometry tubes.[2]

  • Centrifuge the tubes at 300-500 x g for 5 minutes and discard the supernatant.[3]

  • Wash the cell pellets with 2 mL of cold PBS, centrifuge, and discard the supernatant.

3.2.3. Fixation and Permeabilization [4]

  • Resuspend the cell pellets in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Wash the cells twice with 2 mL of PBS.

  • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[4]

3.2.4. Intracellular Staining

  • Wash the permeabilized cells twice with 2 mL of Staining Buffer.

  • Resuspend the cell pellets in 100 µL of Staining Buffer.

  • Add the fluorochrome-conjugated primary antibody against "Protein X" to the respective tubes at the manufacturer's recommended concentration.

  • In a separate tube for the isotype control, add the corresponding fluorochrome-conjugated isotype control antibody at the same concentration as the primary antibody.

  • Incubate the tubes for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Staining Buffer to remove unbound antibodies.[3]

  • Resuspend the final cell pellets in 500 µL of Staining Buffer for flow cytometry analysis.

3.2.5. Data Acquisition and Analysis

  • Acquire the data on a flow cytometer.

  • For each sample, collect a minimum of 10,000 events.

  • Analyze the data using appropriate flow cytometry software. Gate on the cell population of interest based on forward and side scatter properties.

  • Determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for "Protein X" in each sample.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_preparation Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 24-well Plate cell_culture->cell_seeding compound_treatment Treatment with Compound cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation harvesting Harvest Cells incubation->harvesting wash1 Wash with PBS harvesting->wash1 fixation Fixation (Paraformaldehyde) wash1->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization staining Intracellular Staining (Anti-Protein X Ab) permeabilization->staining wash2 Wash with Staining Buffer staining->wash2 acquisition Flow Cytometry Acquisition wash2->acquisition analysis Data Analysis (MFI, % Positive) acquisition->analysis

Caption: Experimental workflow for flow cytometric analysis.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor protein_x Protein X Expression transcription_factor->protein_x

Caption: Hypothetical signaling pathway for compound action.

References

Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and effective methods for the synthesis of phenyl carbamates, compounds with significant applications in medicinal chemistry, materials science, and as protective groups in organic synthesis. The following sections detail various synthetic strategies, complete with experimental protocols and quantitative data to guide researchers in selecting the most suitable method for their specific needs.

Introduction to Phenyl Carbamates

Phenyl carbamates are a class of organic compounds characterized by the carbamate functional group (-NHC(=O)O-) attached to a phenyl ring. Their utility in research and development is widespread. In drug discovery, the carbamate moiety can act as a bioisostere for amide bonds, improving pharmacokinetic properties, or serve as a key pharmacophore in enzyme inhibitors. As protecting groups, phenyl carbamates offer stability under various conditions and can be selectively removed. Furthermore, they are valuable precursors for the synthesis of isocyanates and ureas.

Synthetic Methodologies

Several synthetic routes are available for the preparation of phenyl carbamates. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Reaction of Phenyl Chloroformate with Amines

This is one of the most direct and widely used methods for the synthesis of N-substituted phenyl carbamates. The reaction involves the nucleophilic attack of a primary or secondary amine on phenyl chloroformate.

General Reaction:

A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Reaction of Phenols with Isocyanates

The addition of a phenol to an isocyanate provides a direct and atom-economical route to O-phenyl carbamates. This reaction can be catalyzed by bases or organometallic compounds.[1]

General Reaction:

Phosgene-Free Synthetic Routes

Due to the high toxicity of phosgene, several alternative methods have been developed for the synthesis of phenyl carbamates. These methods are generally safer and more environmentally friendly.

Phenylurea can react with an alcohol, such as methanol, to produce the corresponding phenyl carbamate. This reaction can be catalyzed by basic catalysts.[2]

General Reaction:

Aniline can be carbonylated using various reagents to form phenyl carbamates. Common carbonyl sources include dimethyl carbonate, methyl formate, and carbon dioxide in the presence of an alkylating agent.[3][4]

Example Reaction (with Dimethyl Carbonate):

Rearrangement Reactions

The Hofmann, Curtius, and Lossen rearrangements are powerful methods for converting carboxylic acid derivatives into isocyanates, which can then be trapped in situ with a phenol to yield the desired phenyl carbamate.[4][5][6] These reactions proceed through a nitrene or concerted rearrangement mechanism.

General Scheme (via Isocyanate Intermediate):

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic methods described above. Please note that yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Synthetic MethodStarting MaterialsProduct TypeTypical Yield (%)Reference
Phenyl Chloroformate + AmineAniline, Phenyl ChloroformatePhenyl N-phenylcarbamate81.7[7]
Phenol + IsocyanatePhenol, Phenyl IsocyanatePhenyl N-phenylcarbamateHigh (Kinetics Studied)[8][9]
Phenylurea + MethanolPhenylurea, MethanolMethyl N-phenylcarbamate84.75[10]
Aniline + Methyl FormateAniline, Methyl FormateMethyl N-phenylcarbamateHigh[3]
Aniline + Dimethyl CarbonateAniline, Dimethyl CarbonateMethyl N-phenylcarbamate>95[10]
Aniline + Urea + MethanolAniline, Urea, MethanolMethyl N-phenylcarbamate82.6[11]
Lossen RearrangementAromatic Hydroxamic AcidsAromatic Carbamates59-97[5]
Curtius RearrangementAcyl Azide, Benzyl AlcoholBenzyl Carbamate94[6]
Hofmann RearrangementCarboxamide, MethanolMethyl CarbamateGood to Excellent[12][13]

Experimental Protocols

Protocol 1: Synthesis of Phenyl N-phenylcarbamate from Phenyl Chloroformate and Aniline

Materials:

  • Aniline (1.00 g, 11.0 mmol)

  • Phenyl Chloroformate (1.76 g, 11.0 mmol)

  • Triethylamine (1.11 g, 11.0 mmol)

  • Dichloromethane (20 mL)

  • Distilled Water

Procedure:

  • Dissolve aniline and triethylamine in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add phenyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with distilled water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final product.[7]

Protocol 2: Phosgene-Free Synthesis of Methyl N-phenylcarbamate from Phenylurea and Methanol

Materials:

  • Phenylurea

  • Methanol

  • KF/Al2O3 catalyst

Procedure:

  • In a high-pressure reactor, combine phenylurea, methanol, and the KF/Al2O3 catalyst.

  • Seal the reactor and heat to the desired temperature (e.g., 413 K) for a specified time (e.g., 4 hours).[10]

  • After the reaction is complete, cool the reactor to room temperature and carefully release any pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the excess methanol under reduced pressure.

  • Analyze the product mixture by techniques such as GC-MS or NMR to determine conversion and selectivity.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of an Aromatic Carbamate via the Lossen Rearrangement

Materials:

  • Aromatic Hydroxamic Acid

  • 4-Nitrobenzenesulfonyl Chloride (4-NsCl)

  • N-Methylimidazole (NMI)

  • An appropriate alcohol (e.g., benzyl alcohol)

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve the aromatic hydroxamic acid in dry DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-nitrobenzenesulfonyl chloride and stir for the time required to form the isocyanate intermediate (this can be monitored by TLC or LC-MS).

  • In a separate flask, prepare a solution of the alcohol and a catalytic amount of NMI in dry DCM.

  • Add the alcohol/NMI solution to the reaction mixture containing the in situ generated isocyanate.

  • Allow the reaction to proceed at room temperature until the isocyanate is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[5]

Visualizations

Synthetic Pathways for Phenyl Carbamates

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Phenyl\nChloroformate Phenyl Chloroformate Direct Acylation Direct Acylation Phenyl\nChloroformate->Direct Acylation Amine Amine Amine->Direct Acylation Phenol Phenol Phenol Addition Phenol Addition Phenol->Phenol Addition Rearrangement Rearrangement Phenol->Rearrangement Isocyanate Isocyanate Isocyanate->Phenol Addition Phenylurea Phenylurea Phosgene-Free Phosgene-Free Phenylurea->Phosgene-Free Alcohol Alcohol Alcohol->Phosgene-Free Aniline Aniline Aniline->Phosgene-Free Carbonyl Source Carbonyl Source Carbonyl Source->Phosgene-Free Carboxylic Acid\nDerivative Carboxylic Acid Derivative Carboxylic Acid\nDerivative->Rearrangement Phenyl Carbamate Phenyl Carbamate Direct Acylation->Phenyl Carbamate Phenol Addition->Phenyl Carbamate Phosgene-Free->Phenyl Carbamate Rearrangement->Phenyl Carbamate

Caption: Overview of major synthetic routes to phenyl carbamates.

General Experimental Workflow for Phenyl Carbamate Synthesis

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Reaction under Controlled Conditions (Temperature, Time) reactants->reaction monitoring Monitor Reaction (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography, Recrystallization) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical workflow for the synthesis and purification of phenyl carbamates.

Representative Signaling Pathway Inhibition

Phenyl carbamates are often incorporated into larger molecules designed to interact with biological targets. For example, a molecule containing a phenyl carbamate moiety might act as a kinase inhibitor, interfering with a cellular signaling pathway.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Phenyl Carbamate -based Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway by a phenyl carbamate-containing molecule.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a small molecule compound. As a hydrochloride salt of a diethylamino compound, it is expected to be a weak base. Such compounds typically exhibit pH-dependent solubility, with higher solubility in acidic conditions where the amine group is protonated, and lower solubility in neutral to basic conditions. The presence of the octyloxy and phenyl groups suggests a lipophilic nature, which can contribute to poor aqueous solubility.

Q2: Why is my compound precipitating when I add it to my aqueous buffer?

A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. This can be triggered by several factors, including:

  • pH of the buffer: If the buffer pH is near or above the pKa of the compound, the less soluble free base form may precipitate.

  • High concentration: The intended concentration of your solution may exceed the compound's intrinsic solubility in that specific buffer.

  • Common ion effect: In buffers containing chloride ions (e.g., those adjusted with HCl), the solubility of a hydrochloride salt can be reduced.[1]

  • Buffer components: Some buffer salts can interact with the compound, leading to the formation of a less soluble complex.

Q3: Can I use organic solvents to dissolve the compound first?

A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[2] Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to create a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is crucial to be aware of the potential for the compound to precipitate upon dilution and the potential toxicity of the co-solvent to the experimental system.[2]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature. Therefore, gentle warming of the solution can help to dissolve the compound. However, it is important to verify the thermal stability of the compound before applying heat. It is also important to note that the solution may become supersaturated and the compound could precipitate out as it cools to room temperature.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when trying to dissolve this compound in aqueous buffers.

Issue 1: The compound does not dissolve completely in my neutral pH buffer (e.g., PBS pH 7.4).

  • Question: What steps can I take to dissolve the compound in a neutral buffer?

  • Answer:

    • pH Adjustment: Since the compound is a weak base, decreasing the pH of the buffer will increase its solubility. Try preparing your buffer at a lower pH (e.g., pH 5.0-6.0) to see if solubility improves. You can then carefully adjust the pH back to the desired value, though be mindful of potential precipitation.

    • Use of Co-solvents: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as ethanol or propylene glycol. Then, add the stock solution dropwise to your vigorously stirring aqueous buffer.

    • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate, although it will not increase the equilibrium solubility.[3]

Issue 2: My compound dissolves in an organic solvent, but precipitates when I dilute it into my aqueous buffer.

  • Question: How can I prevent precipitation upon dilution from an organic stock solution?

  • Answer:

    • Optimize Co-solvent Concentration: Determine the minimum amount of co-solvent required to keep the compound in solution at the final desired concentration in your aqueous buffer. This may require some empirical testing.

    • Change the Co-solvent: Some co-solvents are better at preventing precipitation than others. Consider trying different pharmaceutically acceptable co-solvents.[2]

    • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Polysorbate 80 (Tween 80) or Poloxamer 188, to the aqueous buffer can help to form micelles that encapsulate the lipophilic compound and keep it in solution.

Issue 3: I observe a decrease in solubility when using a buffer with a high concentration of chloride ions.

  • Question: Could the buffer composition be negatively impacting solubility?

  • Answer:

    • Common Ion Effect: This is likely due to the common ion effect, where the presence of an ion in common with the salt (in this case, chloride) can suppress the dissolution of the salt.[1]

    • Alternative Buffers: Try using a buffer system that does not contain chloride ions. For example, you could use a phosphate buffer adjusted to the desired pH with a non-chloride acid, or consider alternative buffering agents like MES or HEPES, depending on the requirements of your experiment.

Summary of Solubilization Techniques

TechniqueAdvantagesDisadvantages
pH Adjustment Simple and effective for ionizable compounds.May not be suitable for all experimental conditions; can affect compound stability.
Co-solvents Can significantly increase the solubility of lipophilic compounds.[2]The co-solvent may be toxic to cells or interfere with the assay; precipitation upon dilution is a risk.[2]
Surfactants Effective at low concentrations for stabilizing lipophilic compounds in aqueous solutions.Can interfere with some biological assays; may cause cell lysis at higher concentrations.
Particle Size Reduction Increases the rate of dissolution.[3]Does not increase the equilibrium solubility.[3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent

  • Prepare a high-concentration stock solution: Weigh out a small amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., 100% ethanol or propylene glycol). Start with a concentration of 10-50 mg/mL.

  • Vortex and Sonicate: Vortex the solution vigorously. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Dilution into Aqueous Buffer: While vigorously stirring your aqueous buffer, add the organic stock solution dropwise to achieve the final desired concentration.

  • Observe for Precipitation: After addition, continue to stir for 15-30 minutes and visually inspect for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent in your final solution or try a different co-solvent.

Protocol 2: pH-Dependent Solubility Testing

  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add excess compound: To a small volume of each buffer, add an excess amount of this compound (i.e., until solid material is visible).

  • Equilibrate: Tightly cap the samples and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Measure the concentration: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you the saturation solubility at each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Obtain Compound prep_stock Prepare Concentrated Stock (e.g., in Ethanol) start->prep_stock add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer observe Observe for Precipitation add_to_buffer->observe precipitates Precipitation Occurs observe->precipitates Yes no_precipitate No Precipitation observe->no_precipitate No adjust_ph Adjust Buffer pH precipitates->adjust_ph change_cosolvent Change Co-solvent precipitates->change_cosolvent add_surfactant Add Surfactant precipitates->add_surfactant solution_ready Solution Ready for Experiment no_precipitate->solution_ready adjust_ph->add_to_buffer change_cosolvent->prep_stock add_surfactant->add_to_buffer

Caption: Experimental workflow for dissolving the compound.

logical_relationships cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions lipophilicity Lipophilicity solubility Aqueous Solubility lipophilicity->solubility pka pKa pka->solubility crystal_form Crystal Form crystal_form->solubility ph pH ph->solubility buffer_species Buffer Species buffer_species->solubility ionic_strength Ionic Strength ionic_strength->solubility cosolvents Co-solvents cosolvents->solubility surfactants Surfactants surfactants->solubility temperature Temperature temperature->solubility mixing Mixing/Agitation mixing->solubility

Caption: Factors influencing aqueous solubility.

References

Stability of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride at room temperature.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: The general recommendation is to store the compound at room temperature. However, storage conditions may vary, and it is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot for the most accurate storage information.[1]

Q2: How can I visually assess if my compound has degraded?

A: Visual signs of degradation for a solid compound can include a change in color, appearance of clumping, or a change in the texture of the powder. For a compound in solution, degradation may be indicated by a color change, the formation of a precipitate, or the appearance of cloudiness.

Q3: What are the likely degradation pathways for this compound?

A: As a carbamate ester, this compound may be susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH conditions. Carbamate esters of phenols are generally more chemically labile than those of alcohols.[2] The hydrochloride salt may also be affected by humidity.

Q4: My experiment is giving unexpected results. Could compound instability be the cause?

A: Yes, if the compound has degraded, it could lead to a decrease in the concentration of the active compound and the presence of degradation products, which could interfere with your assay. If you suspect instability, it is recommended to perform an analytical assessment of the compound's purity.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation leading to variable potency.- Confirm that the compound has been stored according to the Certificate of Analysis. - Perform a purity analysis using a stability-indicating method like HPLC to quantify the active compound and detect any degradation products.[3][4] - If degradation is confirmed, obtain a new lot of the compound.
Change in physical appearance of the solid compound (e.g., color change, clumping) Potential degradation due to exposure to light, moisture, or elevated temperature.- Do not use the compound for experimental work. - Review storage conditions and ensure the container is tightly sealed and protected from light. - Consider performing a forced degradation study to understand the compound's sensitivities.[1][5]
Precipitate or cloudiness observed in a prepared solution The compound may have low solubility in the chosen solvent or could be degrading.- Confirm the solubility of the compound in your solvent system. - Prepare fresh solutions for each experiment. - Analyze the solution by HPLC to check for the presence of the parent compound and any degradants.

Storage Condition Summary

ParameterRecommendationSource
Temperature Room temperature in the continental US; may vary elsewhere.[1]
Atmosphere Store in a dry, well-ventilated place. Protect from moisture.[6]
Container Keep containers tightly closed.[6]
Specifics Always refer to the Certificate of Analysis for your specific lot.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][5]

1. Objective: To assess the stability of the compound under various stress conditions and to develop an HPLC method that can separate the parent compound from any potential degradation products.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours, then dissolve in the initial solvent.

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber.

    • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.

  • HPLC Analysis:

    • Method Development: Develop an HPLC method that provides good separation between the parent compound (from the control sample) and any new peaks that appear in the stressed samples. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a good starting point.

    • Analysis of Samples: Inject the control and all stressed samples into the HPLC system.

    • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

4. Interpretation of Results:

  • A significant decrease in the main peak area in any of the stressed samples indicates degradation under those conditions.

  • The appearance of new peaks confirms the formation of degradation products.

  • The ability of the HPLC method to separate the parent peak from the degradation product peaks demonstrates that it is a "stability-indicating method."[7]

Diagrams

Stability_Assessment_Workflow cluster_initial Initial Assessment cluster_experimental Experimental Evaluation cluster_decision Decision observe Observe Physical Appearance (Color, Texture) review_storage Review Storage Conditions (Temp, Humidity, Light) observe->review_storage No visual change forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) review_storage->forced_degradation Suspect Instability or for Proactive QC hplc_analysis Analyze by Stability-Indicating HPLC forced_degradation->hplc_analysis identify_degradants Identify & Quantify Degradants hplc_analysis->identify_degradants stable Compound is Stable identify_degradants->stable No significant degradation unstable Compound is Unstable identify_degradants->unstable Significant degradation observed

Caption: Workflow for assessing the stability of a chemical compound.

Signaling_Pathway_Placeholder cluster_compound Compound Handling cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Logic receive Receive Compound coa Review Certificate of Analysis (CoA) receive->coa store Store as per CoA coa->store weigh Weigh Compound store->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use unexpected_results Unexpected Results use->unexpected_results check_purity Check Purity (e.g., HPLC) unexpected_results->check_purity decision Decision Point check_purity->decision decision->store Purity NOT OK (Check Storage/New Lot) decision->use Purity OK

References

Troubleshooting unexpected results with 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is a research chemical with limited publicly available data. The following troubleshooting guide is a representative example based on a hypothetical mechanism of action and common challenges encountered with similar small molecule inhibitors. The proposed mechanism and experimental details are for illustrative purposes.

Hypothetical Mechanism of Action

For the purpose of this guide, we will assume that this compound (referred to as Compound X) acts as a reversible inhibitor of "Enzyme X," a critical kinase in a pro-inflammatory signaling pathway. Carbamates are known to inhibit enzymes, often by carbamylating the active site.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound X?

A1: Compound X is a hydrochloride salt, which generally improves aqueous solubility compared to the free base.[4] For initial stock solutions, we recommend sterile, nuclease-free water or a buffered aqueous solution such as PBS (pH 7.4). For cell-based assays, further dilution in the appropriate cell culture medium is advised. If solubility issues persist, DMSO can be used as a primary solvent; however, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: What is the stability of Compound X in solution?

A2: Once dissolved, we recommend preparing fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for short-term storage (up to one week) or -80°C for longer-term storage (up to one month). Avoid repeated freeze-thaw cycles. The stability of the compound in your specific assay buffer should be validated.

Q3: I am not observing the expected inhibitory effect. What are the possible reasons?

A3: Several factors could contribute to a lack of inhibitory activity:

  • Incorrect Concentration: Verify your calculations and dilution series.

  • Compound Degradation: Ensure the compound has been stored correctly and that solutions are freshly prepared.

  • Assay Conditions: The inhibitory activity of some compounds can be pH-dependent or affected by the presence of certain ions or proteins in the assay buffer.

  • Cell Permeability: In cell-based assays, the compound may not be effectively crossing the cell membrane.

  • Target Engagement: The targeted "Enzyme X" may not be expressed or active in your experimental system.

Q4: I am observing high background noise or off-target effects in my assay. What can I do?

A4: High background or off-target effects can be due to several factors:

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, leading to light scattering in plate-based assays or non-specific effects in cells. Visually inspect your solutions for any precipitate.

  • Non-specific Binding: The compound may be interacting with other components in your assay. Consider including appropriate controls, such as a structurally similar but inactive compound, if available.

  • Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to confounding results. A cytotoxicity assay (e.g., MTT or LDH assay) should be performed in parallel.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in an Enzyme Inhibition Assay
Potential Cause Troubleshooting Step Rationale
Compound Solubility Perform a solubility test in your assay buffer. Visually inspect for precipitation at the highest concentrations.Poor solubility can lead to an underestimation of the true concentration of the inhibitor in solution, resulting in variable IC50 values.
Assay Equilibration Time Vary the pre-incubation time of the enzyme with the inhibitor before adding the substrate.For some inhibitors, reaching equilibrium binding with the target enzyme can take time.
Substrate Concentration Ensure the substrate concentration is at or below the Km of the enzyme.For competitive inhibitors, a high substrate concentration can overcome the effect of the inhibitor, leading to a rightward shift in the IC50.
Pipetting Errors Use calibrated pipettes and perform a careful serial dilution.Inaccurate concentrations are a common source of variability in dose-response experiments.[5][6]
Issue 2: Low Potency in Cell-Based Assays Compared to Biochemical Assays
Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability Use a permeabilization agent (e.g., a low concentration of digitonin) as a positive control to see if this enhances the effect.The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
Efflux by Transporters Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).The compound may be actively transported out of the cell, reducing its intracellular concentration.
Metabolic Inactivation Perform the assay over a shorter time course or use metabolic inhibitors.The compound may be metabolized by the cells into an inactive form.
High Protein Binding Reduce the serum concentration in your cell culture medium during the treatment period.The compound may bind to proteins in the serum, reducing the free concentration available to enter the cells.

Experimental Protocols

Key Experiment: In Vitro Kinase Inhibition Assay for "Enzyme X"

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against "Enzyme X".

Materials:

  • Recombinant "Enzyme X"

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP at a concentration equal to the Km for "Enzyme X"

  • Peptide substrate for "Enzyme X"

  • Compound X serial dilutions

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • White, opaque 384-well plates

Methodology:

  • Prepare a serial dilution of Compound X in kinase buffer.

  • In a 384-well plate, add 5 µL of the Compound X dilution to each well. Include wells with buffer only (negative control) and a known inhibitor (positive control).

  • Add 5 µL of "Enzyme X" solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X relative to the controls.

  • Plot the percent inhibition against the log of the Compound X concentration and fit the data to a four-parameter logistic model to determine the IC50.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for Compound X against "Enzyme X"
Compound X Conc. (nM)% Inhibition (Mean ± SD)
12.5 ± 1.1
1015.2 ± 3.4
5048.9 ± 4.1
10075.3 ± 2.8
50095.1 ± 1.9
100098.6 ± 0.8
IC50 (nM) 52.3
Table 2: Hypothetical Solubility Profile of Compound X
SolventSolubility (mg/mL)
Water> 25
PBS (pH 7.4)> 25
DMSO> 50
Ethanol15

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Enzyme_X Enzyme X Receptor->Enzyme_X Recruits & Activates Ligand Ligand Ligand->Receptor Activates Substrate Substrate Enzyme_X->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Pro-inflammatory response) Phosphorylated_Substrate->Downstream_Signaling Compound_X Compound X Compound_X->Enzyme_X Inhibits

Caption: Hypothetical signaling pathway showing Compound X inhibiting "Enzyme X".

Experimental_Workflow start Start prep_reagents Prepare Serial Dilution of Compound X start->prep_reagents add_inhibitor Add Compound X to 384-well Plate prep_reagents->add_inhibitor add_enzyme Add 'Enzyme X' add_inhibitor->add_enzyme incubate_1 Incubate for 30 min add_enzyme->incubate_1 start_reaction Add ATP & Substrate incubate_1->start_reaction incubate_2 Incubate for 60 min start_reaction->incubate_2 stop_reaction Add ADP-Glo Reagent incubate_2->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the "Enzyme X" in vitro inhibition assay.

Troubleshooting_Tree start Unexpected Result: No Inhibition check_solubility Is Compound X soluble in assay buffer? start->check_solubility check_activity Is 'Enzyme X' active? check_solubility->check_activity Yes solubility_issue Action: Test alternative solvents (e.g., DMSO). check_solubility->solubility_issue No check_concentration Are compound dilutions accurate? check_activity->check_concentration Yes enzyme_issue Action: Validate enzyme with a known inhibitor. check_activity->enzyme_issue No dilution_issue Action: Recalculate and prepare fresh dilutions. check_concentration->dilution_issue No success Problem Resolved check_concentration->success Yes solubility_issue->success enzyme_issue->success dilution_issue->success

Caption: A logical troubleshooting tree for a lack of enzyme inhibition.

References

Technical Support Center: Optimizing In-Vitro Experiments with 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the in-vitro application and specific signaling pathways of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride is limited. This guide provides a general framework for optimizing the concentration of a novel small molecule compound in in-vitro experiments, based on standard laboratory practices. Researchers should adapt these guidelines based on their internal experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in-vitro experiment?

A1: For a novel compound with limited data, a common starting point is to perform a broad-range dose-response experiment. We recommend a starting range of 100 nM to 100 µM, with logarithmic dilutions. The optimal concentration will be highly dependent on the cell type and the specific biological endpoint being measured.

Q2: How should I dissolve and store the compound?

A2: The solubility of this compound should be empirically determined. As a hydrochloride salt, it is likely soluble in aqueous solutions. However, for creating high-concentration stock solutions, using an organic solvent like DMSO is a standard practice. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential off-target effects of this compound?

A3: The off-target effects of this specific compound are not well-documented in public literature. It is crucial to include appropriate controls in your experiments, such as vehicle-only controls and potentially a structurally similar but inactive compound, to assess non-specific effects.

Q4: How can I determine if the compound is cytotoxic to my cells?

A4: A cytotoxicity assay is essential before proceeding with functional assays. Standard methods include MTT, MTS, or LDH release assays. This will help you determine the concentration range that is non-toxic and suitable for your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. - Concentration is too low.- Compound is inactive in the chosen cell line or assay.- Compound has degraded.- Increase the concentration range.- Verify the compound's activity in a different, validated assay if possible.- Use a fresh aliquot of the compound.
High variability between replicates. - Uneven compound distribution in the well.- Cell plating inconsistency.- Pipetting errors.- Ensure complete mixing of the compound in the media before adding to cells.- Optimize cell seeding density and ensure a monolayer confluency.- Calibrate pipettes and use reverse pipetting for viscous solutions.
Significant cell death observed. - Compound is cytotoxic at the tested concentration.- Solvent concentration is too high.- Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final solvent concentration (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%).

Experimental Protocols

General Protocol for Determining Optimal Concentration
  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of working solutions by serial dilution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired functional assay (e.g., cell proliferation, cytokine secretion, gene expression analysis).

Visualizations

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_prep Prepare serial dilutions of compound cell_seeding->compound_prep treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for desired time treatment->incubation assay Perform functional assay incubation->assay data_analysis Analyze dose-response curve assay->data_analysis end Determine optimal concentration data_analysis->end

Caption: Workflow for determining the optimal in-vitro concentration.

Hypothetical Signaling Pathway

G Compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Receptor Target Receptor Compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates

Caption: A hypothetical signaling cascade initiated by the compound.

Preventing precipitation of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in experimental media.

Troubleshooting Guide

This guide offers step-by-step solutions to common precipitation issues encountered during experiments.

Q1: My this compound precipitated immediately upon addition to my aqueous media. What should I do?

A1: Immediate precipitation upon addition to aqueous media is often due to the compound's low aqueous solubility at the working concentration and the pH of the media. The long octyloxy chain in the molecule contributes to its hydrophobic nature. Here is a systematic approach to troubleshoot this issue:

  • Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved. If you are using a solvent like DMSO, check for any signs of precipitation in the stock itself before diluting it into your aqueous media.[1]

  • Lower the Working Concentration: The simplest first step is to try a lower final concentration of the compound in your media.

  • Adjust the pH of the Media: As a hydrochloride salt of a basic compound, its solubility is pH-dependent.[2][3][4] Lowering the pH of your media (making it more acidic) can increase the solubility of basic compounds.[5] However, be mindful of the pH tolerance of your cell culture or experimental system.

  • Use a Co-solvent: If your experimental system allows, preparing the final solution with a small percentage of a water-miscible organic solvent (a co-solvent) can enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and nonpolar compounds in drug discovery screenings.[1]

  • Incorporate Solubilizing Agents: Consider the use of surfactants or cyclodextrins to encapsulate the hydrophobic parts of the molecule and increase its apparent solubility in aqueous solutions.[6][7]

Q2: The compound was initially soluble in the media but precipitated over time. What could be the cause?

A2: Delayed precipitation can be caused by several factors, including temperature fluctuations, pH shifts in the media over time (e.g., due to cellular metabolism in cell culture), or slow nucleation and crystal growth.

  • Temperature Control: Ensure your media and experimental setup are maintained at a constant temperature. The solubility of most solid solutes in liquid solvents increases with temperature.[8][9] Conversely, a drop in temperature can lead to precipitation.

  • pH Stability: In cell culture experiments, cellular metabolism can alter the pH of the media, potentially causing the compound to precipitate. Using a well-buffered media system is crucial.[10] Monitor the pH of your media over the course of your experiment.

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. While it may appear dissolved initially, the compound can precipitate out over time. Try preparing the solution at a slightly elevated temperature (if the compound is heat-stable) and then slowly cooling it to the working temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to the hydrophobic octyloxy group, this compound is likely to have poor solubility in water alone. For creating a concentrated stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of both polar and nonpolar compounds and is commonly used in cell-based assays.[1] Ethanol or other alcohols could also be considered.

Q2: How does pH affect the solubility of this compound?

A2: this compound is the salt of a weak base (the diethylaminoethyl group) and a strong acid (hydrochloric acid). In an aqueous solution, it exists in equilibrium between its protonated (ionized) form and its neutral (un-ionized) free base form.[11] The ionized form is generally more water-soluble.[4]

  • In acidic conditions (lower pH): The equilibrium shifts towards the protonated, more soluble form. Therefore, the compound's solubility is expected to be higher at a lower pH.[5]

  • In neutral to basic conditions (higher pH): The equilibrium shifts towards the un-ionized, less soluble free base, which is more likely to precipitate out of the solution.[11]

Q3: Can I heat the solution to dissolve the compound?

A3: Gently warming the solution can increase the solubility of many compounds.[8][9] However, it is crucial to consider the thermal stability of this compound. High temperatures can potentially degrade the compound.[12] If you choose to heat the solution, do so gently and for the shortest time possible. It is advisable to test the stability of the compound under your heating conditions.

Q4: Are there any additives that can help keep the compound in solution?

A4: Yes, several types of excipients can be used to enhance and maintain the solubility of hydrophobic compounds in aqueous media:

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can form micelles that encapsulate the hydrophobic compound, increasing its solubility.[6][13]

  • Polymers: Biocompatible polymers such as polyethylene glycol (PEG) and hydroxypropyl methylcellulose (HPMC) can also be used to create stable suspensions or enhance solubility.[7][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Data Presentation

Table 1: Factors Influencing the Solubility of Basic Hydrochloride Salts

FactorEffect on SolubilityRationaleCitation(s)
pH Decreasing pH (more acidic) generally increases solubility.Shifts the equilibrium towards the more soluble protonated (ionized) form of the basic compound.[2][3][5]
Temperature Increasing temperature generally increases the solubility of solids.Provides more kinetic energy to solvent molecules to overcome intermolecular forces in the solute.[8][9]
Co-solvents (e.g., DMSO, Ethanol) Addition of a miscible organic solvent increases solubility.The organic co-solvent can better solvate the hydrophobic portions of the molecule.[1]
Ionic Strength High concentrations of common ions (chloride) can decrease solubility.This is due to the common ion effect, which can shift the equilibrium towards precipitation of the salt.[2]
Presence of Stabilizing Agents Can significantly increase apparent solubility.Agents like surfactants and polymers can form micelles or other structures that encapsulate the hydrophobic compound.[6][7][13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (assume a molecular weight for calculation purposes, e.g., 416.99 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of the compound required to make the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock, you would need 0.00417 g (4.17 mg).

  • Weigh the calculated amount of the compound and place it in a sterile vial.

  • Add the required volume of DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or as recommended by the manufacturer.

Protocol 2: General Solubility Assessment in Aqueous Media

This protocol provides a method to determine the approximate solubility of the compound in your specific experimental medium.

Materials:

  • Prepared stock solution of the compound (e.g., 10 mM in DMSO)

  • Your specific experimental medium (e.g., cell culture media, buffer)

  • Sterile microcentrifuge tubes

  • Pipettes

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a series of dilutions of your stock solution into the experimental medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • To minimize solvent effects, ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all samples and is at a level tolerated by your experimental system (typically ≤ 0.5%).

  • Incubate the prepared solutions at your experimental temperature for a set period (e.g., 2 hours, 24 hours).

  • After incubation, visually inspect each tube for any signs of precipitation. You can also centrifuge the tubes and look for a pellet.

  • The highest concentration that remains clear (no visible precipitate) is your approximate working solubility limit under these conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Precipitation Issues start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No lower_conc Try a lower working concentration. check_stock->lower_conc Yes remake_stock->lower_conc precip_persists1 Precipitation persists? lower_conc->precip_persists1 adjust_ph Adjust media pH (if possible). Lower pH for basic compounds. precip_persists1->adjust_ph Yes success Problem Solved precip_persists1->success No precip_persists2 Precipitation persists? adjust_ph->precip_persists2 use_cosolvent Use a co-solvent (e.g., DMSO). Keep final % low. precip_persists2->use_cosolvent Yes precip_persists2->success No precip_persists3 Precipitation persists? use_cosolvent->precip_persists3 add_stabilizer Add a stabilizing agent (e.g., surfactant, polymer). precip_persists3->add_stabilizer Yes precip_persists3->success No add_stabilizer->success

Caption: A workflow for troubleshooting precipitation.

pH_Equilibrium pH-Dependent Solubility Equilibrium cluster_0 Compound Forms in Solution Free Base (Less Soluble) Free Base (Less Soluble) Protonated Form (More Soluble) Protonated Form (More Soluble) Free Base (Less Soluble)->Protonated Form (More Soluble) + H+ (Acidic pH) Protonated Form (More Soluble)->Free Base (Less Soluble) - H+ (Basic pH)

Caption: The equilibrium between soluble and insoluble forms.

Solubility_Testing_Workflow Experimental Workflow for Solubility Testing prep_stock Prepare concentrated stock solution in organic solvent (e.g., 10 mM in DMSO). serial_dilute Perform serial dilutions in the target aqueous medium to achieve a range of final concentrations. prep_stock->serial_dilute incubate Incubate samples at the experimental temperature for a defined time (e.g., 2h, 24h). serial_dilute->incubate observe Visually inspect for precipitation. Centrifuge to confirm. incubate->observe determine_sol Determine the highest concentration that remains clear. observe->determine_sol

Caption: A workflow for testing compound solubility.

References

Off-target effects of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, also known as CAY10471, in cellular assays. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the off-target effects of this compound to ensure accurate and reproducible experimental outcomes.

Introduction

CAY10471 is a potent and selective antagonist of the human Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin D2 receptor. CRTH2 is a G-protein coupled receptor (GPCR) that plays a significant role in allergic inflammation by mediating the migration and activation of eosinophils, basophils, and Th2 lymphocytes. Due to its central role in the inflammatory cascade, CRTH2 is a key target for the development of therapeutics for allergic diseases such as asthma and allergic rhinitis. Understanding the on-target and potential off-target effects of CAY10471 is crucial for the correct interpretation of experimental results.

Off-Target Effects of CAY10471

While CAY10471 is highly selective for the CRTH2 receptor, it is essential to be aware of potential off-target interactions, especially at higher concentrations. The following table summarizes the known binding affinities of CAY10471 for its primary target and related receptors.

TargetReceptor TypeBinding Affinity (Ki)Reference
CRTH2/DP2 Prostaglandin D2 Receptor0.6 nM [1]
DP1Prostaglandin D2 Receptor1200 nM[1]
TPThromboxane A2 Receptor>10,000 nM[1]

Note: The significantly lower binding affinity (higher Ki value) for DP1 and TP receptors indicates a high degree of selectivity of CAY10471 for the CRTH2 receptor. However, at micromolar concentrations, off-target effects on the DP1 receptor might be observable.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CRTH2 signaling pathway and a general experimental workflow for assessing the effect of CAY10471 on eosinophil migration.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds and Activates CAY10471 CAY10471 CAY10471->CRTH2 Binds and Inhibits G_protein Gi/o Protein CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CRTH2 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Eos Isolate Eosinophils from whole blood Preincubate Pre-incubate Eosinophils with CAY10471 or vehicle Isolate_Eos->Preincubate Prepare_CAY10471 Prepare CAY10471 stock and working solutions Prepare_CAY10471->Preincubate Prepare_PGD2 Prepare PGD2 (chemoattractant) solutions Boyden_Chamber Set up Boyden Chamber Assay (PGD2 in lower chamber) Prepare_PGD2->Boyden_Chamber Preincubate->Boyden_Chamber Incubate Incubate chamber to allow for cell migration Boyden_Chamber->Incubate Stain_and_Count Stain migrated cells and count using microscopy Incubate->Stain_and_Count Data_Analysis Analyze data and calculate % inhibition Stain_and_Count->Data_Analysis

Caption: Eosinophil Migration Assay Workflow.

Experimental Protocols

Eosinophil Chemotaxis Assay using a Boyden Chamber

This protocol describes a common method to assess the inhibitory effect of CAY10471 on PGD2-induced eosinophil migration.

Materials:

  • Human peripheral blood

  • Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)

  • RPMI 1640 medium with 0.1% BSA

  • CAY10471

  • Prostaglandin D2 (PGD2)

  • DMSO (vehicle)

  • Boyden chamber apparatus with 5 µm pore size polycarbonate filters

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using an eosinophil isolation kit according to the manufacturer's instructions. Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of CAY10471 in DMSO. Further dilute the stock solution in RPMI 1640 + 0.1% BSA to prepare working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration.

  • Pre-incubation: In a separate tube, pre-incubate the isolated eosinophils with various concentrations of CAY10471 or vehicle for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Prepare a solution of PGD2 (e.g., 10 nM) in RPMI 1640 + 0.1% BSA.

    • Add 600 µL of the PGD2 solution to the lower wells of the Boyden chamber. Use RPMI 1640 + 0.1% BSA without PGD2 as a negative control.

    • Place the 5 µm pore size filter over the lower wells.

    • Add 200 µL of the pre-incubated eosinophil suspension to the upper wells.

  • Incubation: Incubate the Boyden chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Staining and Counting:

    • After incubation, remove the filter and wipe the upper side to remove non-migrated cells.

    • Fix and stain the migrated cells on the lower side of the filter using a staining solution like Diff-Quik.

    • Mount the filter on a microscope slide.

    • Count the number of migrated cells in several high-power fields (HPF) using a light microscope.

  • Data Analysis: Calculate the average number of migrated cells per HPF for each condition. Determine the percentage of inhibition of migration by CAY10471 compared to the vehicle control.

Troubleshooting Guide & FAQs

Question/Issue Possible Cause(s) Recommended Solution(s)
No or low eosinophil migration in response to PGD2 (positive control). 1. Low viability of isolated eosinophils. 2. PGD2 degradation. 3. Incorrect pore size of the Boyden chamber filter. 4. Suboptimal incubation time or temperature.1. Check eosinophil viability using Trypan Blue exclusion assay before the experiment. Ensure gentle handling during isolation. 2. Prepare fresh PGD2 solutions for each experiment. PGD2 is unstable in aqueous solutions. 3. Ensure the filter pore size is appropriate for eosinophil migration (typically 3-5 µm). 4. Optimize incubation time (usually 1-3 hours) and ensure the incubator is maintained at 37°C.
High background migration in the negative control wells (no PGD2). 1. Contamination of media or reagents with other chemoattractants. 2. Over-activation of eosinophils during isolation. 3. Filter not properly seated, allowing cells to leak through.1. Use fresh, sterile media and reagents. 2. Handle cells gently during isolation and minimize centrifugation steps. 3. Ensure the Boyden chamber is assembled correctly and the filter is securely in place.
Inconsistent results between replicate wells or experiments. 1. Inaccurate cell counting and seeding. 2. Uneven distribution of cells in the upper chamber. 3. Variability in PGD2 or CAY10471 concentrations. 4. Donor-to-donor variability in eosinophil responsiveness.1. Ensure homogenous cell suspension before seeding. Use a calibrated pipette. 2. Gently tap the chamber after adding cells to ensure even distribution. 3. Prepare fresh dilutions of compounds for each experiment and vortex thoroughly. 4. If possible, use eosinophils from the same donor for a set of experiments or pool data from multiple donors.
CAY10471 shows low potency or no inhibition. 1. Incorrect concentration of CAY10471. 2. Degradation of CAY10471. 3. Suboptimal pre-incubation time.1. Verify the concentration of the stock solution and perform serial dilutions accurately. 2. Store CAY10471 stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. 3. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes) to ensure adequate receptor binding.
Observed cytotoxicity at higher concentrations of CAY10471. 1. High concentration of DMSO vehicle. 2. Inherent cytotoxicity of the compound at high concentrations.1. Ensure the final DMSO concentration is non-toxic to eosinophils (typically <0.5%). 2. Perform a cell viability assay (e.g., MTS or Trypan Blue) in parallel with the migration assay to determine the cytotoxic concentration range of CAY10471.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on publicly available research and may not be exhaustive. Users should always consult relevant scientific literature and exercise their own professional judgment when designing and conducting experiments.

References

Technical Support Center: Mitigating Cytotoxicity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in primary cell cultures. The following information is designed to help identify the potential causes of cell death and provide actionable strategies to reduce toxicity while maintaining experimental integrity.

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Possible Cause: High lipophilicity of the compound leading to rapid and excessive accumulation in cell membranes, causing membrane disruption and subsequent necrosis or apoptosis.

Troubleshooting Steps:

  • Optimize Compound Concentration and Exposure Time:

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and exposure duration.

    • Rationale: Reducing the concentration or limiting the exposure time can minimize off-target effects and reduce the overall cytotoxic impact.

  • Modify Cell Culture Conditions:

    • Recommendation: Increase the serum concentration in the culture medium or switch to a serum-free medium supplemented with lipid scavengers like High-Density Lipoproteins (HDLs). HDLs have been shown to extract lipophilic drugs from cells, thereby reducing their intracellular concentration and toxicity.

    • Rationale: Serum proteins can bind to the compound, reducing its free concentration and availability to the cells.

  • Co-treatment with Antioxidants:

    • Recommendation: Co-administer antioxidants such as N-acetylcysteine (NAC) or Vitamin E.

    • Rationale: Lipophilic compounds can induce oxidative stress. Antioxidants can help mitigate this by scavenging reactive oxygen species (ROS).

Experimental Workflow for Optimizing Treatment Conditions

G cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Evaluation cluster_3 Outcome start Excessive Cell Death dose_response Dose-Response & Time-Course start->dose_response culture_mods Modify Culture Conditions (Serum/HDLs) start->culture_mods antioxidants Co-treat with Antioxidants start->antioxidants viability_assay Cell Viability Assay (e.g., MTT, LDH) dose_response->viability_assay culture_mods->viability_assay antioxidants->viability_assay optimized Optimized Protocol viability_assay->optimized Reduced Cytotoxicity no_improvement No Improvement viability_assay->no_improvement Persistent Cytotoxicity

Caption: Troubleshooting workflow for excessive cell death.

Issue 2: Apoptosis is a Suspected Mechanism of Cell Death

Possible Cause: The compound may be activating intrinsic or extrinsic apoptotic pathways.

Troubleshooting Steps:

  • Co-treatment with Caspase Inhibitors:

    • Recommendation: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary cell death mechanism.

    • Rationale: If cell viability improves in the presence of a caspase inhibitor, it indicates that the compound induces apoptosis.

  • Assess Apoptosis Markers:

    • Recommendation: Perform assays to detect apoptotic markers, such as Annexin V/Propidium Iodide (PI) staining, TUNEL assay, or Western blotting for cleaved caspases (e.g., Caspase-3, Caspase-9) and PARP.

    • Rationale: These assays provide direct evidence of apoptosis induction.

Signaling Pathway for Apoptosis Induction

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride mitochondria Mitochondria compound->mitochondria death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 caspase_8 Caspase-8 Activation death_receptor->caspase_8 caspase_8->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Potential apoptotic pathways induced by the compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

A1: this compound is a lipophilic molecule. The cytotoxicity of such compounds in primary cells often stems from their ability to readily partition into and disrupt cellular membranes, particularly the plasma membrane and mitochondrial membranes. This can lead to increased membrane permeability, loss of ionic gradients, and induction of oxidative stress, ultimately triggering necrosis or apoptosis.

Q2: How can I reduce the non-specific binding of this hydrophobic compound in my experiments?

A2: To minimize non-specific binding, consider using low-protein binding plates and pipette tips. Additionally, including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can help to saturate non-specific binding sites on plasticware.

Q3: Are there alternative formulation strategies to reduce the cytotoxicity of this compound?

A3: Yes, for highly lipophilic compounds, formulation strategies can significantly impact their delivery and cytotoxicity. Encapsulation within nanoparticles or liposomes can provide a more controlled release and potentially reduce the immediate cytotoxic shock to the cells.

Q4: Can the choice of primary cell type influence the observed cytotoxicity?

A4: Absolutely. Different primary cell types have varying metabolic capacities and sensitivities to xenobiotics. For example, primary hepatocytes are metabolically active and may transform the compound into more or less toxic metabolites. It is crucial to consider the specific characteristics of the primary cells being used and to potentially test the compound on multiple primary cell types for a comprehensive toxicity profile.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Compound Concentration 0.1 - 100 µM (initial screen)To determine the IC50 and a non-toxic working concentration.
Exposure Time 4 - 72 hoursTo assess both acute and chronic toxicity.
Cell Seeding Density Varies by cell type (e.g., 1x10⁴ - 5x10⁴ cells/cm²)Cell density can influence drug metabolism and sensitivity.
N-acetylcysteine (NAC) 1 - 10 mMTo mitigate oxidative stress.
Vitamin E (α-tocopherol) 10 - 100 µMA lipophilic antioxidant to protect cell membranes.
Z-VAD-FMK 10 - 50 µMTo inhibit pan-caspases and assess the role of apoptosis.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound solutions to the respective wells. For the control wells, add 100 µL of medium with the vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 4, 8, 12, 24, 48, and 72 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value at each time point.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine)
  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Reagent Preparation:

    • Prepare a 2X stock solution of the test compound at a concentration known to cause moderate cytotoxicity (e.g., IC75 or IC90 from Protocol 1).

    • Prepare a 4X stock solution of N-acetylcysteine (NAC) in cell culture medium.

  • Treatment:

    • Add 50 µL of the 4X NAC solution to the designated wells (final concentration will be 1X). For control wells, add 50 µL of medium.

    • Immediately add 100 µL of the 2X compound solution to the wells.

    • For the compound-only control, add 50 µL of medium instead of the NAC solution.

    • For the NAC-only control, add 100 µL of medium instead of the compound solution.

    • For the vehicle control, add 150 µL of medium.

  • Incubation: Incubate for the predetermined optimal time from Protocol 1.

  • Viability Assessment: Assess cell viability using an appropriate method.

  • Data Analysis: Compare the cell viability in the co-treatment group to the compound-only group to determine if NAC provides a protective effect.

Protocol 3: Assessment of Apoptosis using Annexin V/PI Staining
  • Cell Seeding: Plate primary cells in a 6-well plate and allow them to adhere.

  • Treatment: Treat the cells with the compound at a cytotoxic concentration (e.g., IC50) for an appropriate duration. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture supernatant (containing detached, potentially apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Accutase).

    • Combine the detached cells with the supernatant from the previous step.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Logical Relationship for Protocol Selection

G start Observed Cytotoxicity protocol1 Protocol 1: Dose-Response & Time-Course start->protocol1 is_apoptosis_suspected Is Apoptosis Suspected? protocol1->is_apoptosis_suspected is_oxidative_stress_suspected Is Oxidative Stress Suspected? protocol1->is_oxidative_stress_suspected protocol3 Protocol 3: Annexin V/PI Assay is_apoptosis_suspected->protocol3 Yes end Reduced Cytotoxicity Protocol is_apoptosis_suspected->end No protocol3->end protocol2 Protocol 2: Antioxidant Co-treatment is_oxidative_stress_suspected->protocol2 Yes is_oxidative_stress_suspected->end No protocol2->end

Caption: Decision tree for selecting the appropriate experimental protocol.

Phenyl carbamate synthesis reaction optimization and challenges.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenyl carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenyl carbamates?

A1: The most prevalent methods for phenyl carbamate synthesis include:

  • Reaction of an amine with phenyl chloroformate: This is a widely used and generally high-yielding method.[1][2]

  • Reaction of an alcohol with a phenyl isocyanate: This method is effective but requires the handling of potentially hazardous isocyanates.

  • Carbonylative methods: These involve the use of carbon monoxide or carbon dioxide as a C1 source in the presence of a catalyst.[3][4][5] These are considered greener alternatives to methods using phosgene or its derivatives.

  • Transcarbamoylation: This involves the transfer of a carbamoyl group from a donor molecule, such as another carbamate, to an alcohol.[6]

Q2: How can I monitor the progress of my phenyl carbamate synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most phenyl carbamate synthesis reactions.[1][7][8] You should spot the starting amine, the phenyl carbamate product (if available as a standard), and the reaction mixture on the same TLC plate. As the reaction progresses, you will observe the disappearance of the starting material spot and the appearance of the product spot.[8] A co-spot of the starting material and the reaction mixture can help to confirm the consumption of the reactant.[8] Quantitative monitoring can also be achieved using techniques like multivariate image analysis-thin layer chromatography (MIA-TLC).[9][10]

Q3: What are the primary safety concerns when synthesizing phenyl carbamates?

A3: Key safety concerns include:

  • Toxicity of Reagents: Phenyl chloroformate and isocyanates are toxic and moisture-sensitive.[11] These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosgene and its Derivatives: Traditional methods involving phosgene are highly hazardous due to its extreme toxicity.[12] Whenever possible, non-phosgene routes are recommended.

  • Reaction Exotherms: The reaction of amines with phenyl chloroformate can be exothermic. For larger-scale reactions, controlled addition of reagents and adequate cooling are essential to manage the reaction temperature.[11]

Troubleshooting Guides

Problem 1: Low or No Yield of Phenyl Carbamate

Q: I am getting a very low yield or no desired product in my phenyl carbamate synthesis. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:

Possible Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the amine is pure and dry. Moisture can hydrolyze phenyl chloroformate. - Verify the purity of the phenyl chloroformate. It can degrade over time. Consider using a freshly opened bottle or purifying it by distillation.
Incorrect stoichiometry - Double-check the molar equivalents of your reactants. A slight excess of the amine can sometimes be beneficial, but a large excess can lead to side reactions.
Ineffective base - The choice of base is critical. For the reaction with phenyl chloroformate, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct.[2] - Ensure the base is dry and added in the correct stoichiometric amount (at least one equivalent).
Inappropriate reaction temperature - Many phenyl carbamate syntheses are run at room temperature or cooled in an ice bath to control the initial exotherm.[1][11] Running the reaction at too high a temperature can promote side reactions. Conversely, some less reactive amines may require gentle heating.
Improper solvent - The solvent can significantly impact the reaction. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are generally preferred.[1][11] Ensure the solvent is dry.
Reaction not going to completion - Monitor the reaction by TLC to confirm if the starting material is being consumed.[1] If the reaction has stalled, consider extending the reaction time or gently warming the mixture.
Problem 2: Formation of Urea Byproducts

Q: My reaction is producing a significant amount of a urea byproduct. How can I minimize this?

A: Urea formation is a common side reaction, especially when using primary amines.[1]

  • Mechanism of Urea Formation: With primary amines, the initial phenyl carbamate can react with another molecule of the amine to form a symmetrical urea. This is particularly prevalent under basic conditions where the carbamate can be deprotonated to form an isocyanate intermediate, which is then attacked by the amine.[1]

  • Troubleshooting Strategies:

    • Control Stoichiometry: Avoid a large excess of the primary amine.

    • Temperature Control: Keep the reaction temperature low to minimize the rate of the subsequent reaction leading to urea.

    • Choice of Amine: Phenylcarbamates derived from secondary amines are generally more stable and less prone to forming urea byproducts.[1]

    • Reaction with Isocyanates: When synthesizing from an isocyanate, ensure that no water is present in the reaction mixture, as this can hydrolyze the isocyanate to an amine, which can then react with another isocyanate molecule to form a urea.

Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying my phenyl carbamate product. What are the best methods?

A: Purification challenges often arise from the presence of unreacted starting materials or side products.

  • Work-up Procedure:

    • A common work-up involves quenching the reaction with an aqueous solution (e.g., 1N NaOH) to remove excess phenyl chloroformate and the hydrochloride salt of the base.[1]

    • Extraction with an organic solvent like dichloromethane or ethyl acetate is then used to isolate the crude product.[1] Washing the organic layer with brine can help remove residual water.[1]

  • Purification Techniques:

    • Crystallization: If the phenyl carbamate is a solid, crystallization is an excellent purification method. Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[13] The choice of solvent will depend on the specific solubility profile of your compound.

    • Column Chromatography: For non-crystalline products or when crystallization is ineffective, flash column chromatography on silica gel is the method of choice.[1] A suitable eluent system can be determined by TLC analysis.

Experimental Protocols & Data

General Protocol for Phenyl Carbamate Synthesis from Phenyl Chloroformate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a magnetically stirred solution of the amine (1.0 equiv) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a suitable non-nucleophilic base such as triethylamine (1.1 equiv).[1]

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.[1]

  • Work-up: Dilute the reaction mixture with an aqueous 1N NaOH solution and extract with dichloromethane (2 x volumes).[1]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.[1]

Quantitative Data: Synthesis Yields

The following tables summarize reported yields for phenyl carbamate synthesis under various conditions.

Table 1: Phenyl Carbamate Synthesis from Phenyl Chloroformate

AmineBaseSolventYield (%)Reference
AnilineTriethylamineDichloromethane81.7ChemicalBook
4-Methoxybenzylamine-THF94[1]
Various Polyamines-CH2Cl2 or DMF46-98[14]

Table 2: Phenyl Carbamate Synthesis from CO2 and Amines

AmineCatalystAdditiveYield (%)Reference
AnilineCeO22-Cyanopyridine97[4]
Aniline-DBU45-92 (continuous flow)[15]
Aniline-DBU/PBu3/DBADGood[3]

Visualizations

Reaction Pathways

Phenyl_Carbamate_Synthesis_Pathways cluster_chloroformate From Phenyl Chloroformate cluster_isocyanate From Phenyl Isocyanate cluster_co2 From Carbon Dioxide Amine1 Primary/Secondary Amine Product1 Phenyl Carbamate Amine1->Product1 PhOCOCl Phenyl Chloroformate PhOCOCl->Product1 Base Base (e.g., Et3N) Base->Product1 Alcohol Alcohol Product2 Phenyl Carbamate Alcohol->Product2 PhNCO Phenyl Isocyanate PhNCO->Product2 Amine2 Amine Product3 Phenyl Carbamate Amine2->Product3 CO2 CO2 CO2->Product3 Catalyst Catalyst Catalyst->Product3

Common synthetic routes to phenyl carbamates.
Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield of Phenyl Carbamate Check_Reagents Check Purity and Stoichiometry of Starting Materials Start->Check_Reagents Reagents_OK Reagents are Pure and Stoichiometry is Correct Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Conditions_OK Conditions are Appropriate Check_Conditions->Conditions_OK Monitor_Reaction Monitor Reaction Progress by TLC Reaction_Progress Is the Reaction Progressing? Monitor_Reaction->Reaction_Progress Reagents_OK->Check_Conditions Yes Purify_Reagents Purify or Replace Starting Materials Reagents_OK->Purify_Reagents No Conditions_OK->Monitor_Reaction Yes Optimize_Conditions Optimize Conditions (e.g., change solvent, base, or temperature) Conditions_OK->Optimize_Conditions No Extend_Time Extend Reaction Time or Apply Gentle Heating Reaction_Progress->Extend_Time No Success Improved Yield Reaction_Progress->Success Yes Optimize_Conditions->Start Purify_Reagents->Start Extend_Time->Monitor_Reaction

A logical workflow for troubleshooting low product yield.
Side Reaction Pathway: Urea Formation

Urea_Formation Carbamate Phenyl Carbamate (from Primary Amine) Isocyanate Isocyanate Intermediate Carbamate->Isocyanate - H+ Base Base Base->Isocyanate Urea Symmetrical Urea Byproduct Isocyanate->Urea Amine Primary Amine (Excess) Amine->Urea

The mechanism of symmetrical urea byproduct formation.

References

Technical Support Center: Overcoming Resistance to Phenyl Carbamate-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to phenyl carbamate-based compounds in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to my phenyl carbamate compound, has stopped responding. What are the common reasons for this?

A1: Acquired resistance to chemotherapeutic agents, including phenyl carbamate-based compounds, is a common phenomenon. The primary reasons can be categorized as follows:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-lethal levels. Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/MDR1/ABCB1), Multidrug Resistance-Associated Proteins (MRPs/ABCC), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5]

  • Alterations in Drug Target: Mutations in the target protein of your phenyl carbamate compound can prevent the drug from binding effectively, rendering it inactive.

  • Changes in Drug Metabolism: Cancer cells can alter their metabolic pathways to enhance the detoxification and inactivation of the drug.[6] This can involve enzymes that modify the carbamate structure, making it non-toxic to the cell.

  • Enhanced DNA Repair Mechanisms: For phenyl carbamates that induce DNA damage, resistant cells may upregulate DNA repair pathways, such as Base Excision Repair (BER) or O6-methylguanine-DNA methyltransferase (MGMT), which efficiently repair the drug-induced lesions.[7][8][9][10]

  • Activation of Pro-Survival Signaling Pathways: Cells can activate signaling pathways that promote survival and inhibit apoptosis (programmed cell death), thereby counteracting the cytotoxic effects of the drug.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1, ABCG2) in your sensitive and resistant cell lines. An increased band intensity in the resistant line compared to the sensitive parent line indicates overexpression.

  • Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the genes encoding for ABC transporters (e.g., ABCB1, ABCC1, ABCG2). Higher mRNA levels in the resistant cells suggest that the gene is being transcribed more actively.

  • Flow Cytometry-based Efflux Assays: Functional assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) can be performed. Resistant cells overexpressing these transporters will show lower intracellular fluorescence as the dye is actively pumped out. This effect can often be reversed by known inhibitors of the transporters.

Q3: What is a typical fold-resistance I should expect to see in my resistant cell line?

A3: The fold-resistance can vary significantly depending on the cell line, the specific phenyl carbamate compound, and the duration and concentration of the drug used for selection. It can range from a few-fold to over 100-fold. The fold-resistance is calculated by dividing the IC50 (half-maximal inhibitory concentration) of the resistant cell line by the IC50 of the parental sensitive cell line. A higher fold-resistance indicates a greater degree of resistance.

Troubleshooting Guides

Problem: Unexpectedly high IC50 value in a supposedly sensitive cell line.
Possible Cause Troubleshooting Step
Incorrect drug concentrationVerify the stock solution concentration and serial dilutions. Prepare fresh dilutions for each experiment.
Cell seeding density too high or too lowOptimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Contamination of cell cultureCheck for microbial contamination (bacteria, yeast, mycoplasma) which can affect cell health and drug response.
Issues with the viability assay (e.g., MTT assay)Ensure the incubation time with the reagent is optimal and that the formazan crystals are fully dissolved before reading the absorbance. Run appropriate controls.
Problem: Inconsistent results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Variation in cell passage numberUse cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
Inconsistent incubation timesEnsure precise timing for drug treatment and assay reagent incubation across all plates and experiments.
Edge effects in multi-well platesAvoid using the outer wells of the plate, which are more prone to evaporation, or ensure they are filled with sterile PBS or media to maintain humidity.
Pipetting errorsUse calibrated pipettes and proper technique to ensure accurate and consistent volumes.

Data Presentation

Table 1: Example IC50 Values for a Phenyl Carbamate Compound (PC-123) in Sensitive and Resistant Cell Lines

Note: The following data are for illustrative purposes only. Users should generate and input their own experimental data.

Cell LineIC50 (µM)Fold-Resistance
Parental Sensitive (e.g., MCF-7)2.5-
Resistant (e.g., MCF-7/PC-R)75.030
Table 2: Example Gene Expression Analysis of ABC Transporters in Sensitive vs. Resistant Cell Lines

Note: The following data are for illustrative purposes only. Users should generate and input their own experimental data. Data are presented as fold change in mRNA expression relative to the parental sensitive cell line, normalized to a housekeeping gene.

GeneFold Change in Resistant Cells
ABCB1 (P-gp/MDR1)25.4
ABCC1 (MRP1)3.2
ABCG2 (BCRP)1.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the IC50 of a phenyl carbamate compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Phenyl carbamate compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Drug Treatment: Prepare serial dilutions of the phenyl carbamate compound in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired treatment duration (e.g., 48-72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.[11]

Western Blotting for ABC Transporter Expression

This protocol is for detecting the overexpression of proteins like P-glycoprotein.

Materials:

  • Sensitive and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-P-gp)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer and determine the protein concentration using a BCA assay.[7][8]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[7][8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8][9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][12]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][10][12]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

  • Analysis: Compare the band intensity of the target protein between the sensitive and resistant samples. Normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of genes associated with resistance.

Materials:

  • Sensitive and resistant cell lines

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lines using a commercial kit. Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA templates using a reverse transcription kit.[13][14]

  • qPCR Reaction: Set up the qPCR reactions in a plate, including a master mix, primers, and cDNA template for each sample. Include no-template controls to check for contamination.[1][15]

  • Thermal Cycling: Run the plate in a qPCR instrument using an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the resistant sample to the sensitive sample.[1][15]

Visualizations

G cluster_0 Troubleshooting Workflow: High IC50 in Cytotoxicity Assay Start Start: Unexpectedly High IC50 CheckConcentration Verify drug stock concentration and dilutions. Prepare fresh. Start->CheckConcentration CheckCells Optimize cell seeding density. Check for contamination. CheckConcentration->CheckCells CheckAssay Review assay protocol. Run controls (positive/negative). CheckCells->CheckAssay ReRun Re-run experiment with verified reagents and cells. CheckAssay->ReRun StillHigh IC50 still high? ReRun->StillHigh InvestigateResistance Investigate potential resistance mechanisms (e.g., efflux, target mutation). StillHigh->InvestigateResistance Yes Resolved Issue Resolved StillHigh->Resolved No

Caption: Troubleshooting flowchart for unexpected cytotoxicity assay results.

G cluster_1 Experimental Workflow: Developing a Resistant Cell Line Start Start: Parental Sensitive Cell Line Culture Culture cells to 80% confluency Start->Culture TreatLow Treat with low concentration of phenyl carbamate (IC20-IC30) Culture->TreatLow Monitor Monitor for cell death and recovery TreatLow->Monitor Recovered Have cells recovered and are proliferating? Monitor->Recovered Recovered->TreatLow No, continue monitoring IncreaseDose Gradually increase drug concentration in media Recovered->IncreaseDose Yes StableCulture Establish a stable culture in high drug concentration IncreaseDose->StableCulture Confirm Confirm Resistance: - MTT Assay (IC50) - Western Blot (ABC Transporters) - qPCR (Gene Expression) StableCulture->Confirm End Resistant Cell Line Established Confirm->End

Caption: Workflow for generating a drug-resistant cell line.

G cluster_2 Common Mechanisms of Drug Resistance Drug Phenyl Carbamate Compound Cell Cancer Cell Drug->Cell Efflux Increased Drug Efflux (e.g., ABC Transporters) Cell->Efflux Metabolism Drug Inactivation/ Metabolism Cell->Metabolism Target Target Alteration (Mutation) Cell->Target Repair Enhanced DNA Repair Cell->Repair Apoptosis Inhibition of Apoptosis Cell->Apoptosis Resistance Drug Resistance Efflux->Resistance Metabolism->Resistance Target->Resistance Repair->Resistance Apoptosis->Resistance

Caption: Key pathways leading to cellular drug resistance.

References

Minimizing batch-to-batch variability of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of our final product from batch to batch. What are the potential causes?

A1: Yield variations can stem from several factors throughout the synthesis and purification process. Key areas to investigate include:

  • Purity of Starting Materials: Inconsistent quality of reactants, such as 3-(octyloxy)aniline or 2-(diethylamino)ethyl chloroformate hydrochloride, can directly impact reaction efficiency.

  • Reaction Conditions: Minor deviations in reaction temperature, time, or agitation speed can lead to incomplete reactions or the formation of side products.

  • Solvent Quality: The presence of water or other impurities in the reaction solvent can interfere with the reaction.

  • Work-up and Extraction Efficiency: Inconsistent pH adjustments during work-up or phase separation can lead to loss of product.

  • Purification Steps: Variability in the efficiency of crystallization or chromatographic purification can significantly affect the final isolated yield.

Q2: Our batches show different impurity profiles when analyzed by HPLC. How can we identify and control these impurities?

A2: A variable impurity profile is a common challenge. A systematic approach is required for identification and control:

  • Impurity Identification: Utilize techniques like LC-MS and NMR to identify the chemical structures of the major impurities.

  • Common Impurities: Likely impurities include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, hydrolysis of the carbamate), and degradation products.

  • Process Parameter Review: Correlate the presence of specific impurities with process parameters from each batch to pinpoint the root cause. For instance, the presence of unreacted 3-(octyloxy)aniline may indicate an insufficient charge of the chloroformate reagent or a reaction temperature that is too low.

  • Purification Optimization: Adjust the purification method, such as the solvent system for crystallization or the gradient for chromatography, to effectively remove identified impurities.

Q3: The physical properties (e.g., color, crystal morphology) of the final product are inconsistent across batches. Is this a cause for concern?

A3: Yes, inconsistent physical properties can indicate underlying issues with purity and polymorphism, which may affect downstream performance.

  • Color Variation: Discoloration can be due to trace impurities or degradation products. Review the process for potential sources of oxidation or contamination.

  • Crystal Morphology: Different crystalline forms (polymorphs) can arise from variations in the final crystallization conditions (solvent, temperature, cooling rate). Polymorphism can impact solubility, stability, and bioavailability. Characterize the crystal form using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

Troubleshooting Guides

Issue 1: Low Yield

Table 1: Troubleshooting Low Yield

Potential Cause Recommended Action Acceptance Criteria for Resolution
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.>99% conversion of the limiting starting material.
Sub-optimal Reagent Stoichiometry Re-verify the molar equivalents of all reactants. Ensure accurate weighing and dispensing.Consistent yield within ±5% of the target yield.
Inefficient Extraction Optimize the pH of the aqueous phase during work-up to ensure the product is in the organic layer. Perform multiple extractions.Residual product in the aqueous layer is less than 1% by HPLC.
Loss during Crystallization Optimize the crystallization solvent system and cooling profile. Analyze the mother liquor for dissolved product.Mother liquor contains <5% of the total batch yield.
Issue 2: Presence of a Specific Impurity (Impurity X) Above Threshold

Table 2: Troubleshooting Impurity X

Potential Source of Impurity X Analytical Method for Confirmation Corrective and Preventive Action (CAPA)
Side reaction due to excess temperature Correlate Impurity X levels with batch temperature logs.Implement stricter temperature controls during the reaction. Set alarms for temperature deviations.
Contaminant in starting material Test incoming raw materials for the presence of Impurity X or its precursor.Qualify vendors and establish specifications for raw material purity.
Degradation during drying Analyze samples of the wet cake and the dried product to see if Impurity X increases.Lower the drying temperature and/or use a vacuum to reduce drying time.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis and Impurity Profiling
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: 70:30 Hexane:Ethyl Acetate with 1% Triethylamine

  • Visualization: UV light at 254 nm

  • Procedure:

    • Spot a small amount of the reaction mixture, along with co-spots of the starting materials, onto the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

Troubleshooting_Workflow start Batch Fails Specification investigation Initiate Lab Investigation start->investigation review_data Review Batch Records (Yield, Purity, Process Parameters) investigation->review_data formulate_hypothesis Formulate Hypothesis (e.g., Raw Material Issue) review_data->formulate_hypothesis design_experiments Design Confirmatory Experiments formulate_hypothesis->design_experiments execute_experiments Execute Experiments (e.g., Re-test Raw Material) design_experiments->execute_experiments analyze_results Analyze Results execute_experiments->analyze_results root_cause Root Cause Identified analyze_results->root_cause Hypothesis Confirmed no_root_cause Root Cause Not Identified analyze_results->no_root_cause Hypothesis Rejected implement_capa Implement CAPA (e.g., Update Raw Material Spec) root_cause->implement_capa no_root_cause->formulate_hypothesis Re-evaluate escalate Escalate to R&D Team no_root_cause->escalate end Batch Variability Minimized implement_capa->end

Caption: A workflow for investigating and resolving batch-to-batch variability.

Synthesis_Pathway cluster_reactants Reactants & Reagents sm1 3-(octyloxy)aniline reaction Carbamate Formation sm1->reaction reagent1 2-(diethylamino)ethyl chloroformate HCl reagent1->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction crude Crude Product Mixture reaction->crude workup Aqueous Work-up crude->workup purification Purification (Crystallization or Chromatography) workup->purification api Final Product: 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate HCl purification->api

Caption: A simplified synthetic pathway for the target molecule.

Validation & Comparative

Unraveling the Efficacy of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and public data reveals a significant lack of information regarding the biological activity, mechanism of action, and efficacy of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. This absence of foundational knowledge precludes a direct comparative analysis of its efficacy against similar compounds.

Despite extensive searches of scientific databases, patent libraries, and chemical supplier information, no specific experimental data or detailed pharmacological profiles for the target compound could be retrieved. It is consistently categorized as a "small molecule compound" intended for research purposes only, with suppliers explicitly stating that analytical data regarding its biological effects is not collected.

Therefore, this guide will provide a broader context on carbamate derivatives, a chemical class to which the subject compound belongs. This information is intended to offer a general understanding of the potential applications and mechanisms of related molecules. However, it is crucial to emphasize that the following details are not specific to this compound and should not be interpreted as representative of its specific activities.

The Landscape of Carbamate Derivatives: A General Overview

Carbamate derivatives are a diverse group of organic compounds that have found applications in various fields, including medicine and agriculture. Their biological effects are wide-ranging and depend on their specific chemical structures.

General Mechanisms of Action

Carbamate compounds are known to interact with various biological targets. A prevalent mechanism of action for many neurologically active carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Another area where carbamate derivatives have shown significant activity is in the modulation of ion channels and receptors in the central nervous system. For instance, some carbamates act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Others have been investigated for their antagonist activity at NMDA receptors.

The general structure of a carbamate derivative allows for a wide range of chemical modifications, enabling the tuning of their pharmacological properties to target specific biological pathways.

cluster_carbamate Carbamate Derivative cluster_targets Potential Biological Targets Carbamate Core Carbamate Core AChE Acetylcholinesterase (AChE) Carbamate Core->AChE Inhibition GABAa GABAA Receptors Carbamate Core->GABAa Modulation NMDA NMDA Receptors Carbamate Core->NMDA Antagonism IonChannels Other Ion Channels Carbamate Core->IonChannels Interaction

Fig. 1: Potential interaction pathways of carbamate derivatives.

Hypothetical Experimental Workflow for Efficacy Assessment

Should data for this compound become available, a standard workflow for assessing its efficacy and comparing it to other compounds would involve a series of in vitro and in vivo studies.

cluster_workflow General Efficacy Assessment Workflow A Initial Target Identification (e.g., Enzyme, Receptor) B In Vitro Assays (Binding affinity, Enzyme inhibition) A->B C Cell-Based Assays (Signaling pathway activation, Cytotoxicity) B->C D In Vivo Animal Models (Disease models relevant to target) C->D E Pharmacokinetic & Pharmacodynamic Studies D->E F Comparative Efficacy Analysis E->F

Fig. 2: A generalized workflow for assessing the efficacy of a novel compound.
Experimental Protocols in Focus

1. In Vitro Enzyme Inhibition Assay (e.g., for AChE):

  • Objective: To determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

  • Methodology:

    • Recombinant human AChE is incubated with the test compound at various concentrations.

    • A substrate for AChE (e.g., acetylthiocholine) is added.

    • The rate of substrate hydrolysis is measured spectrophotometrically by detecting the production of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a colored product.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

2. Electrophysiological Studies on Ion Channels:

  • Objective: To assess the effect of the compound on the function of specific ion channels (e.g., GABAA receptors) expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).

  • Methodology:

    • The target ion channel is expressed in the chosen cell type.

    • Whole-cell patch-clamp recordings are performed to measure the ion currents flowing through the channels in response to their natural ligand (e.g., GABA).

    • The test compound is applied to the cells, and changes in the ion current (e.g., potentiation or inhibition) are recorded and quantified.

Conclusion

The current body of scientific knowledge does not permit a detailed comparison of the efficacy of this compound with other compounds. The information presented here on the broader class of carbamate derivatives serves as a general contextual framework. Researchers interested in this specific molecule will need to conduct foundational studies to elucidate its pharmacological profile. Future research should focus on identifying its biological targets and assessing its activity in relevant in vitro and in vivo models. Without such data, any discussion of its comparative efficacy remains speculative.

Validating the In-Vivo Efficacy of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Objective Comparison of a Putative Acid Ceramidase Inhibitor with Established Alternatives

This guide provides a comparative framework for validating the in-vivo effects of the novel compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to a lack of direct published data on this specific molecule, this document operates under the hypothesis that, based on its structural characteristics, it functions as an inhibitor of acid ceramidase (AC). Therefore, its projected in-vitro and in-vivo performance is compared against well-characterized AC inhibitors: Carmofur, ARN14988, and Ceranib-2. This guide is intended for researchers, scientists, and professionals in drug development to objectively assess the potential of this new chemical entity.

In-Vitro Efficacy: A Comparative Overview

The initial assessment of a potential drug candidate's efficacy begins with in-vitro studies to determine its potency against the target enzyme. The following table summarizes the available in-vitro data for the established acid ceramidase inhibitors.

CompoundTargetAssay SystemIC50 ValueReference
Carmofur Rat Recombinant Acid CeramidaseEnzyme Activity Assay29 ± 5 nM[1]
ARN14988 Human Recombinant Acid CeramidaseEnzyme Activity Assay12.8 nM[2]
Human Melanoma Cells (A375)Cellular Activity Assay1.5 µM[3]
Ceranib-2 Cellular CeramidaseSKOV3 Ovarian Cancer Cells28 µM

In-Vivo Performance: A Head-to-Head Comparison

Validating the therapeutic potential of a compound requires rigorous in-vivo testing to assess its efficacy, pharmacokinetics, and safety in a living organism. This section compares the available in-vivo data for the selected acid ceramidase inhibitors.

CompoundAnimal ModelCancer TypeDosage & AdministrationKey In-Vivo OutcomesReference
Carmofur MiceNot SpecifiedNot SpecifiedDemonstrated inhibition of acid ceramidase activity.
ARN14988 MiceGlioblastoma, MelanomaNot SpecifiedCrosses the blood-brain barrier; exhibits cytotoxic effects against glioblastoma cell lines; reduces the growth of melanoma cells.[4]
Ceranib-2 Syngeneic Mouse ModelNot SpecifiedNot SpecifiedDelays tumor growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the evaluation of a putative acid ceramidase inhibitor.

In-Vitro Acid Ceramidase Inhibition Assay
  • Enzyme Source: Recombinant human or rodent acid ceramidase.

  • Substrate: A fluorescently labeled ceramide analog (e.g., N-((1R,2S)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl)oleamide).

  • Procedure: a. The recombinant enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate buffer system (typically acidic pH). b. The fluorescent substrate is added to initiate the reaction. c. The reaction is incubated at 37°C for a defined period. d. The reaction is stopped, and the fluorescent product is quantified using a fluorometer.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.

Cellular Ceramidase Activity Assay
  • Cell Line: A relevant cancer cell line (e.g., SKOV3 ovarian cancer, A375 melanoma).

  • Procedure: a. Cells are seeded in a multi-well plate and allowed to adhere. b. Cells are treated with various concentrations of the test compound for a specified duration. c. A cell-permeable fluorescent ceramide substrate is added to the culture medium. d. Following incubation, the fluorescence in the cell lysate or supernatant is measured.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In-Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Treatment: a. Once tumors reach a palpable size, mice are randomized into control and treatment groups. b. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Efficacy Evaluation: a. Tumor volume is measured regularly using calipers. b. At the end of the study, tumors are excised and weighed. c. Tumor growth inhibition (TGI) is calculated.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

Visualizing the Path to Validation

To elucidate the underlying mechanism of action and the experimental process, the following diagrams are provided.

Ceramide Metabolism and the Role of Acid Ceramidase Inhibitors Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation and Survival S1P->Proliferation AC->Sphingosine Inhibitor AC Inhibitor (e.g., 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride) Inhibitor->AC

Caption: The Ceramide-S1P Rheostat and Inhibition by AC Inhibitors.

Experimental Workflow for In-Vivo Validation cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation In-Vitro Assay In-Vitro AC Inhibition Assay Cellular Assay Cellular Ceramidase Activity Assay In-Vitro Assay->Cellular Assay Animal Model Tumor Xenograft Model Selection Cellular Assay->Animal Model Dosing Dose-Response and PK/PD Studies Animal Model->Dosing Efficacy Efficacy Assessment (Tumor Growth Inhibition) Dosing->Efficacy Toxicity Toxicity and Safety Profiling Efficacy->Toxicity Lead Optimization Lead Optimization Toxicity->Lead Optimization Compound Synthesis Compound Synthesis and Characterization Compound Synthesis->In-Vitro Assay

Caption: Workflow for Evaluating a Putative Acid Ceramidase Inhibitor.

References

A Comparative Analysis of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride and Other Carbamate Derivatives in Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride and other carbamate derivatives, with a focus on their potential as cholinesterase inhibitors. Due to the limited publicly available experimental data for this compound, this guide synthesizes information from structure-activity relationship (SAR) studies on analogous compounds to project its likely performance and characteristics.

Introduction to Carbamate Derivatives as Cholinesterase Inhibitors

Carbamate derivatives are a significant class of compounds in drug discovery, known for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] By inhibiting these enzymes, carbamates prevent the breakdown of the neurotransmitter acetylcholine, a mechanism crucial in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2] The general structure of a carbamate consists of a carbamic acid core with substitutions on the oxygen and nitrogen atoms, which play a critical role in their biological activity.

Structural Comparison and Predicted Activity

The structure of this compound suggests its potential as a cholinesterase inhibitor. To understand its probable activity, we can compare its key structural features with those of other studied carbamate derivatives.

Table 1: Structure-Activity Relationship (SAR) of Phenyl Carbamate Derivatives as Cholinesterase Inhibitors

Structural FeatureVariationEffect on Cholinesterase InhibitionReference
Phenyl Ring Substitution (Alkoxy Chain Length) Increasing the length of the alkoxy chain on the phenyl ring can influence lipophilicity and binding affinity. Longer chains may enhance binding to the enzyme's active site.Potentially increased inhibitory activity up to an optimal length, beyond which steric hindrance may occur.Inferred from general SAR principles of enzyme inhibitors.
Amino Group Substitution The diethylaminoethyl group is a common feature in many cholinesterase inhibitors. The tertiary amine is typically protonated at physiological pH, facilitating interaction with the anionic site of the cholinesterase.The presence of a basic amino group is often crucial for potent AChE inhibition.[1]
Carbamate Moiety The N-monosubstituted or N,N-disubstituted carbamate group acts as the "warhead" that carbamylates the serine residue in the active site of the cholinesterase, leading to pseudo-irreversible inhibition.The nature of the substituents on the nitrogen can affect the rate of carbamylation and decarbamylation, thus influencing the duration of inhibition.[2][3]

Based on these SAR principles, it is hypothesized that the octyloxy group of this compound would contribute to its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier and bind to the cholinesterase active site. The diethylaminoethyl moiety is expected to interact with the peripheral anionic site of the enzyme, a key interaction for many potent inhibitors.

Experimental Protocols

To experimentally validate the predicted activity of this compound and compare it with other derivatives, a standard cholinesterase inhibition assay can be employed.

Ellman's Method for Cholinesterase Activity Assay

This spectrophotometric method is widely used to measure cholinesterase activity.

Principle: The assay is based on the reaction of acetylthiocholine (ATC) with the cholinesterase enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., physostigmine or galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, DTNB, Inhibitors) add_reagents Add Reagents to 96-well Plate (Buffer, DTNB, Inhibitor) prep_solutions->add_reagents add_enzyme Add Enzyme & Incubate add_reagents->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Signaling Pathway

Carbamate derivatives, by inhibiting cholinesterases, directly impact the cholinergic signaling pathway. This pathway is fundamental for various cognitive functions, including memory and learning.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Storage in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_in_cleft Acetylcholine (ACh) ACh_release->ACh_in_cleft Exocytosis AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Degradation ACh_receptor ACh Receptors (Nicotinic/Muscarinic) ACh_in_cleft->ACh_receptor Binding Carbamate Carbamate Inhibitor (e.g., 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate) Carbamate->AChE Inhibition Signal_transduction Signal Transduction (Neuronal Excitation) ACh_receptor->Signal_transduction

Caption: The cholinergic signaling pathway and the inhibitory action of carbamates.

In this pathway, acetylcholine (ACh) is released from the presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, leading to signal transduction. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh to terminate the signal. Carbamate inhibitors, such as the title compound, block the action of AChE, leading to an increased concentration and prolonged presence of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, analysis of its structural components in the context of established structure-activity relationships for carbamate cholinesterase inhibitors suggests it is a promising candidate for further investigation. The presence of the carbamate functional group, a diethylaminoethyl side chain, and an octyloxy-substituted phenyl ring are all features associated with potent cholinesterase inhibition. Experimental validation using standard protocols such as Ellman's method is necessary to quantify its inhibitory activity and selectivity for AChE and BChE. Further studies would also be required to determine its pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

Unveiling the Anticancer Potential of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comparative Analysis of its Activity as an Acid Ceramidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the activity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride and its analogs in various cancer cell lines. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to the well-characterized acid ceramidase (AC) inhibitor, B-13, strongly suggests a shared mechanism of action. This guide will focus on the activity of B-13 and its derivatives as a surrogate to understand the potential efficacy of this compound.

Acid ceramidase is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine and a free fatty acid. In many cancers, AC is overexpressed, leading to decreased levels of the pro-apoptotic lipid ceramide and increased levels of the pro-survival molecule sphingosine-1-phosphate (S1P). This imbalance contributes to tumor growth, proliferation, and resistance to chemotherapy. Therefore, inhibitors of acid ceramidase are being actively investigated as potential anticancer agents.

Comparative Activity of Acid Ceramidase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of B-13 and its more potent analog, LCL521, in various cancer cell lines. This data provides a benchmark for the potential activity of structurally similar carbamate compounds.

CompoundCell LineCancer TypeIC50 (µM)
B-13DU145Prostate Cancer~25
B-13PC-3Prostate Cancer~30
B-13LNCaPProstate Cancer>50
LCL521DU145Prostate Cancer~10
LCL521PC-3Prostate Cancer~15
LCL521LNCaPProstate Cancer~20

Caption: Comparative IC50 values of B-13 and LCL521 in prostate cancer cell lines.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Sphingolipid Metabolism and Acid Ceramidase Inhibition Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-apoptotic) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation & Survival S1P->Proliferation AC Acid Ceramidase (AC) Inhibitor AC Inhibitor (e.g., B-13) Inhibitor->AC

Caption: Targeted signaling pathway of acid ceramidase inhibitors.

Experimental Workflow for AC Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis Compound Test Compound AC_Assay Acid Ceramidase Activity Assay Compound->AC_Assay Viability_Assay Cell Viability Assay (MTT Assay) Compound->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound->Apoptosis_Assay CellLines Cancer Cell Lines (e.g., DU145, PC-3) CellLines->AC_Assay CellLines->Viability_Assay CellLines->Apoptosis_Assay IC50 IC50 Determination AC_Assay->IC50 Viability_Assay->IC50 Data Data Collection & Analysis Apoptosis_Assay->Data IC50->Data Comparison Comparison with Reference Compounds Data->Comparison

Caption: Experimental workflow for evaluating acid ceramidase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound and to calculate the IC50 value.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Acid Ceramidase Activity Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of acid ceramidase.

  • Cell Lysate Preparation: Cells are lysed, and the protein concentration of the lysate is determined.

  • Enzymatic Reaction: A known amount of cell lysate is incubated with a fluorescently labeled ceramide substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol)-7-yl)-aminocaproyl)-D-erythro-sphingosine) in the presence of various concentrations of the inhibitor.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted.

  • Quantification: The fluorescent product of the enzymatic reaction (fluorescently labeled sphingosine) is separated from the substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in the control (no inhibitor). The IC50 value is then determined.

Conclusion

Independent Verification of the Biological Activity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological activity of the novel compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to the limited publicly available data on this specific molecule, this document presents a series of standardized experimental protocols and data presentation formats to enable a robust comparison with alternative compounds exhibiting potentially similar biological activities. The carbamate moiety is a versatile functional group found in numerous therapeutic agents, suggesting a broad range of possible applications for this compound.[1][2][3]

Rationale for Independent Verification

The independent verification of the biological activity of a novel compound is a critical step in the drug discovery and development process. It serves to:

  • Validate initial findings: Confirming the compound's reported or hypothesized biological effects.

  • Characterize the mechanism of action: Elucidating the molecular pathways through which the compound exerts its effects.

  • Establish a comparative efficacy and safety profile: Benchmarking the compound's performance against existing or alternative therapies.

  • Ensure reproducibility: Providing a standardized methodology for other researchers to replicate and build upon the findings.

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its comparators is essential for interpreting biological data. The following table should be populated with experimentally determined or predicted values.

PropertyThis compoundAlternative Compound AAlternative Compound B
Molecular Formula C21H37ClN2O3
Molecular Weight 400.99 g/mol
Solubility (Aqueous)
Solubility (Organic)
LogP
pKa
Chemical Stability

Experimental Protocols for Biological Activity Screening

The following protocols are designed to screen for a range of potential biological activities based on the structural motifs of the target compound.

In Vitro Cytotoxicity Assay

This protocol aims to determine the concentration at which the compound exhibits toxicity to cells, a crucial parameter for determining the therapeutic window.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293, or a cancer cell line) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations.

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the media with fresh media containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue™ assay, to quantify the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Activity Assay

Given that some carbamate derivatives possess antimicrobial properties, this assay will assess the compound's ability to inhibit the growth of common bacterial and fungal strains.[4]

Methodology:

  • Microorganism Culture: Grow selected bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains in appropriate broth.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth.

  • Inoculation: Inoculate the broth containing the compounds with a standardized concentration of the microorganisms.

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Growth Assessment: Measure the optical density (OD) at 600 nm to determine microbial growth.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

Anti-inflammatory Activity Assay

This protocol evaluates the compound's potential to reduce the inflammatory response in vitro.

Methodology:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, measure the amount of nitric oxide produced by the cells using the Griess reagent.

  • Cytokine Analysis: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group.

Comparative Biological Activity Data

The results from the experimental protocols should be summarized in the following tables for a clear and direct comparison.

Table 4.1: In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compoundAlternative Compound AAlternative Compound B
HeLa
HEK293
A549 (Lung Cancer)

Table 4.2: Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundAlternative Compound AAlternative Compound B
E. coli
S. aureus
C. albicans

Table 4.3: Anti-inflammatory Activity (% Inhibition of NO Production at 10 µM)

This compoundAlternative Compound AAlternative Compound B
% Inhibition

Visualizing Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated based on the compound's structure.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation & Dilution Treatment Treatment of Cells/Microorganisms Compound_Prep->Treatment Cell_Culture Cell/Microorganism Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., OD, Fluorescence) Incubation->Data_Collection Data_Analysis IC50/MIC Determination Data_Collection->Data_Analysis

Caption: A generalized workflow for in vitro biological activity screening.

Hypothetical_Signaling_Pathway Compound Test Compound Receptor Cell Surface Receptor Compound->Receptor Second_Messenger Second Messenger Cascade Receptor->Second_Messenger Kinase_Phosphorylation Kinase Phosphorylation Second_Messenger->Kinase_Phosphorylation Transcription_Factor Transcription Factor Activation Kinase_Phosphorylation->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: A hypothetical cell signaling pathway for investigation.

References

Assessing the Specificity of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for assessing the pharmacological specificity of the compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride. Due to a lack of publicly available experimental data on this specific molecule, this document outlines a series of recommended experimental protocols, data presentation structures, and analytical workflows. This guide is intended for researchers, scientists, and drug development professionals to enable a thorough and objective evaluation of the compound's performance against potential alternative agents.

The carbamate moiety present in the structure of this compound suggests a potential for interaction with esterase enzymes, a well-documented activity for this chemical class. Phenylcarbamates, in particular, have been widely studied as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Therefore, the initial hypothesis for the mechanism of action of this compound is the inhibition of these enzymes. The following experimental plan is designed to test this hypothesis and further evaluate its specificity.

Proposed Experimental Protocols

To rigorously assess the specificity of this compound, a tiered experimental approach is recommended, progressing from in vitro enzyme assays to cell-based and broader off-target screening.

Primary Target Engagement: Cholinesterase Inhibition Assays

Objective: To determine the inhibitory potency of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology (Ellman's Assay):

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrates: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BChE.

    • Thiol Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzymes: Purified human recombinant AChE and BChE.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

    • Positive Control: A known cholinesterase inhibitor (e.g., physostigmine or donepezil).

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer, DTNB, and the test compound at various concentrations.

    • Initiate the reaction by adding the respective enzyme (AChE or BChE) and incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

    • Add the corresponding substrate (ATCI or BTCI) to start the enzymatic reaction.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Secondary Target Specificity: Broad Kinase and GPCR Screening

Objective: To identify potential off-target interactions with other major drug target classes.

Methodology:

  • Kinase Screening: A panel of representative kinases (e.g., from different branches of the kinome tree) should be used. Commercially available kinase screening services typically employ radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based assays to measure the inhibitory activity of the compound at a fixed concentration (e.g., 10 µM). Any significant inhibition ("hits") should be followed up with full dose-response curves to determine the IC50 values.

  • GPCR Screening: A panel of G-protein coupled receptors representing different families should be screened. Radioligand binding assays are the standard method, where the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured. "Hits" are identified as significant displacement at a given concentration (e.g., 10 µM) and should be further characterized to determine the binding affinity (Ki).

Cellular Functional Assays

Objective: To assess the compound's activity in a cellular context and confirm its on-target effects.

Methodology:

  • Cell-Based Cholinesterase Activity Assay: Utilize a cell line that expresses the target enzyme(s) (e.g., neuroblastoma cell lines like SH-SY5Y). Treat the cells with varying concentrations of the compound. Lyse the cells and measure the intracellular cholinesterase activity using the Ellman's assay as described above. This will determine the compound's ability to penetrate the cell membrane and inhibit the target in a more physiological environment.

  • Assessment of Downstream Signaling (if applicable): If the compound is found to interact with a GPCR, downstream functional assays such as calcium mobilization (for Gq-coupled receptors), cAMP accumulation (for Gs/Gi-coupled receptors), or reporter gene assays can be employed to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison with alternative compounds, all quantitative data should be summarized in the following tables.

Table 1: In Vitro Inhibitory Potency against Cholinesterases

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)
This compound Experimental DataExperimental DataCalculated Value
Alternative 1Experimental DataExperimental DataCalculated Value
Alternative 2Experimental DataExperimental DataCalculated Value

Table 2: Off-Target Screening Profile (% Inhibition at 10 µM)

Target ClassRepresentative TargetThis compound Alternative 1Alternative 2
Kinases EGFRExperimental DataExperimental DataExperimental Data
SRCExperimental DataExperimental DataExperimental Data
PKAExperimental DataExperimental DataExperimental Data
GPCRs β2-Adrenergic ReceptorExperimental DataExperimental DataExperimental Data
M1 Muscarinic ReceptorExperimental DataExperimental DataExperimental Data
H1 Histamine ReceptorExperimental DataExperimental DataExperimental Data
Ion Channels hERGExperimental DataExperimental DataExperimental Data

Table 3: Cellular Activity

CompoundCellular AChE Inhibition IC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / Cellular IC50)
This compound Experimental DataExperimental DataCalculated Value
Alternative 1Experimental DataExperimental DataCalculated Value
Alternative 2Experimental DataExperimental DataCalculated Value

Visualizing Workflows and Pathways

To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.

G cluster_pathway Hypothetical Cholinergic Signaling Pathway ACh Acetylcholine AChE AChE ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Test_Compound Test Compound Test_Compound->AChE Inhibits

Figure 1: Hypothetical inhibition of acetylcholinesterase (AChE).

G cluster_workflow Experimental Workflow for Specificity Assessment Compound Test Compound Primary_Assay Primary Target Assays (AChE & BChE Inhibition) Compound->Primary_Assay Secondary_Screening Secondary Target Screening (Kinases, GPCRs, etc.) Primary_Assay->Secondary_Screening If potent Cellular_Assays Cellular Functional Assays Secondary_Screening->Cellular_Assays Specificity_Profile Specificity Profile Cellular_Assays->Specificity_Profile

Figure 2: Tiered experimental workflow for specificity profiling.

G cluster_logic Logical Framework for Data Interpretation High_Potency_On_Target High On-Target Potency (Low IC50) High_Selectivity High Selectivity High_Potency_On_Target->High_Selectivity Low_Off_Target_Activity Low Off-Target Activity (High IC50 or %Inhibition) Low_Off_Target_Activity->High_Selectivity Low_Potency_On_Target Low On-Target Potency Low_Selectivity Low Selectivity Low_Potency_On_Target->Low_Selectivity High_Off_Target_Activity High Off-Target Activity High_Off_Target_Activity->Low_Selectivity

Figure 3: Interpreting specificity from experimental outcomes.

By following this structured approach, researchers can generate the necessary data to robustly assess the specificity of this compound and objectively compare its performance with other relevant compounds. This will enable an informed decision-making process in drug discovery and development projects.

Head-to-head study of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride and a standard-of-care drug.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a lack of head-to-head comparative studies for the compound 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride against any standard-of-care drugs.

Extensive searches have been conducted to identify research applications, biological activity, and any clinical or preclinical investigations involving this specific molecule. The compound is listed by several chemical suppliers as a small molecule for research purposes. However, at present, there are no published studies that detail its mechanism of action, its therapeutic target, or its efficacy and safety profile in comparison to established treatments for any specific condition.

Consequently, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible due to the absence of the necessary foundational research data.

For researchers, scientists, and drug development professionals interested in this compound, the initial steps would involve foundational research to determine its biological target and potential therapeutic applications. This would typically include:

  • In vitro screening: To identify the biological targets and pathways modulated by the compound.

  • Cell-based assays: To understand its functional effects in a cellular context.

  • In vivo animal models: To evaluate its efficacy and safety in a living organism.

Once a clear biological function and potential therapeutic indication are established, comparative studies against standard-of-care treatments could be designed and executed.

We will continue to monitor the scientific literature for any emerging research on this compound and will provide updates as new information becomes available.

Benchmarking the Performance of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Acid Ceramidase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known acid ceramidase inhibitors determined in various functional assays. This data serves as a benchmark for evaluating novel compounds.

CompoundAssay TypeCell Line/SystemIC50 ValueReference
DM120 Fluorogenic Assay-9.4 µM[1]
Flow CytometryA375 cells27 µM[1]
UPLC-HRMSA375 cells18 µM[1]
ARN14976 Cell Viability AssayTSC2-null 621-101 cells117 nM
Cell Viability AssayTSC2-addback 621-103 cells2,560 nM
B-13 in vitro Inhibition Assay-~10 µM
SOCLAC Irreversible InhibitorVariousNot Applicable (used as a control)[1]

Experimental Protocols

Detailed methodologies for key functional assays are provided below to ensure reproducibility and accurate comparison of results.

Fluorogenic Acid Ceramidase Activity Assay

This assay quantifies acid ceramidase activity by measuring the fluorescence of a product released from a synthetic substrate.

Materials:

  • Cell lysates

  • 96-well plates

  • Sodium acetate buffer (25 mM, pH 4.5)

  • RBM14-12 substrate (4 mM stock in ethanol)

  • 0.2 M sucrose solution

  • Microplate fluorescence reader

Procedure:

  • Cell Lysate Preparation:

    • Collect cultured cells and wash twice with PBS.

    • Resuspend the cell pellet in a 0.2 M sucrose solution.

    • Sonicate the cell suspension to homogenize.

    • Centrifuge the homogenate at 15,000 x g for 3 minutes.

    • Collect the supernatant and determine the protein concentration.

  • Enzymatic Reaction:

    • In each well of a 96-well plate, add the following:

      • 74.5 µl of 25 mM sodium acetate buffer (pH 4.5).

      • 0.5 µl of 4 mM RBM14-12 substrate solution (final concentration: 20 µM).

      • 10 to 25 µg of protein from the cell lysate in a volume of 25 µl of 0.2 M sucrose solution.

    • Incubate the plate at 37°C for 3 hours.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence in each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore released from the RBM14-12 substrate.

Flow Cytometry-Based Acid Ceramidase Activity Assay

This cell-based assay measures the accumulation of a fluorescent product of acid ceramidase activity within live cells.

Materials:

  • Cultured cells (e.g., A375 cells)

  • RBM5-177 substrate

  • CO-1 fluorescent probe

  • SOCLAC (as a negative control)

  • DMEM or other appropriate cell culture medium

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to the desired confluency.

    • For inhibitor testing, pre-incubate cells with different concentrations of the test compound (e.g., DM120) for a specified time (e.g., 4 hours).

    • Add the RBM5-177 substrate (e.g., 5 µM final concentration) to the cell culture medium and incubate for 4 hours.

    • For negative controls, pre-treat cells with a known irreversible inhibitor like SOCLAC (e.g., 5 µM for 1 hour) before adding the substrate.

  • Cell Staining:

    • Remove the medium containing the substrate.

    • Add fresh medium containing the CO-1 fluorescent probe (e.g., 1 µM final concentration) and incubate for 10 minutes.

  • Cell Harvesting and Analysis:

    • Wash the cells three times with warm DMEM.

    • Wash once with PBS.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in fresh medium.

    • Analyze the cell suspension by flow cytometry, measuring the fluorescence of the incorporated CO-1 probe.

Visualizing Experimental Workflows and Signaling Pathways

Acid Ceramidase Signaling Pathway

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism, a key pathway in cell regulation.

AcidCeramidasePathway Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis AC Acid Ceramidase Ceramide->AC Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK S1P Sphingosine-1-Phosphate Proliferation Proliferation S1P->Proliferation AC->Sphingosine Hydrolysis Inhibitor 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride Inhibitor->AC SphK->S1P Phosphorylation

Caption: Acid Ceramidase role in sphingolipid metabolism.

Fluorogenic Assay Workflow

This diagram outlines the key steps of the fluorogenic assay for measuring acid ceramidase activity.

FluorogenicAssayWorkflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection CellCulture 1. Cell Culture LysatePrep 2. Cell Lysis & Protein Quantification CellCulture->LysatePrep ReactionSetup 3. Add Lysate, Buffer & RBM14-12 Substrate to Plate LysatePrep->ReactionSetup Incubation 4. Incubate at 37°C ReactionSetup->Incubation FluorescenceRead 5. Measure Fluorescence Incubation->FluorescenceRead

Caption: Workflow for the fluorogenic acid ceramidase assay.

Flow Cytometry Assay Workflow

The following diagram illustrates the workflow for the cell-based flow cytometry assay.

FlowCytometryWorkflow cluster_cell_treatment Cell Treatment cluster_staining_analysis Staining & Analysis CellSeeding 1. Seed Cells InhibitorIncubation 2. Incubate with Inhibitor CellSeeding->InhibitorIncubation SubstrateIncubation 3. Add RBM5-177 Substrate InhibitorIncubation->SubstrateIncubation ProbeStaining 4. Stain with CO-1 Probe SubstrateIncubation->ProbeStaining CellHarvest 5. Harvest & Resuspend Cells ProbeStaining->CellHarvest FACS 6. Analyze by Flow Cytometry CellHarvest->FACS

Caption: Workflow for the flow cytometry-based assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, ensuring the protection of personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of this compound must be approached with a clear understanding of its chemical nature. As a carbamate derivative and a hydrochloride salt, it possesses hazards associated with both functional groups. Therefore, disposal methods must address the potential toxicity of the carbamate and the corrosivity of the hydrochloride.

Quantitative Data Summary
PropertyValue/InformationHazard ClassDisposal Consideration
Chemical Family Carbamate Ester, Tertiary Amine HydrochlorideCarbamate, Corrosive (as a hydrochloride)Incineration, Neutralization
Physical Form Likely a solidN/AHandle as a solid waste
Toxicity Carbamates can be toxic and may have pesticidal properties[1]ToxicDo not dispose of in household garbage[2]
pH (in solution) AcidicCorrosiveNeutralization may be required
Solubility Likely soluble in waterN/AAqueous solutions can be treated

Step-by-Step Disposal Protocol

Adherence to the following protocol is crucial for the safe disposal of this compound. This procedure is designed to be followed within a designated laboratory setting equipped for handling hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Aqueous Solutions: If the compound is in an aqueous solution, it should be collected in a separate, labeled hazardous waste container designated for aqueous waste. Do not mix with organic solvents.

3. Treatment and Disposal:

The recommended disposal method for carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility[1]. This ensures the complete destruction of the toxic organic portion of the molecule.

For small quantities in an aqueous solution, an initial neutralization step may be considered to address the hydrochloride component before collection for incineration.

Neutralization of Aqueous Solutions (if permissible by your institution's safety protocols):

  • Work in a well-ventilated area, preferably a fume hood.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous solution containing the hydrochloride salt.

  • Monitor the pH of the solution. The goal is to bring the pH to a neutral range (approximately 6-8).

  • Be aware that this process will generate carbon dioxide gas, so proceed with caution to avoid splashing.

  • Once neutralized, the solution should still be collected as hazardous waste for incineration, as the carbamate moiety remains. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and institutional safety officer for your specific, dilute waste stream. [3][4]

4. Final Disposal:

  • All waste containers, both solid and liquid, must be clearly labeled with the full chemical name: "this compound."

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure all disposal activities are documented in your laboratory's waste log.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this chemical compound.

Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Aqueous Waste Path cluster_final Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Aqueous Hazardous Waste Container is_solid->collect_liquid No (Aqueous) contact_ehs Arrange for Pickup by EHS/Licensed Contractor collect_solid->contact_ehs neutralize Consider Neutralization with Weak Base (e.g., NaHCO3) in Fume Hood collect_liquid->neutralize check_ph Monitor pH to Neutral neutralize->check_ph check_ph->contact_ehs incineration Dispose via Incineration contact_ehs->incineration end End: Document Disposal incineration->end

References

Essential Safety and Logistical Information for Handling 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides essential safety and logistical guidance for handling the novel research chemical 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride (CAS No. 32223-82-8). As no specific Safety Data Sheet (SDS) is currently available for this compound, it must be handled as a substance with unknown hazards and assumed to be hazardous.[1] A thorough risk assessment should be conducted before commencing any work.[2][3][4][5]

Pre-Handling and Engineering Controls

Prior to handling, ensure all necessary engineering controls are in place and functioning correctly. All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be clearly designated for hazardous material use.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.[7][8][9][10] The following table summarizes the required PPE:

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or spills.[9]
Hands Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended.[9] For prolonged handling, consider heavier-duty gloves. Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory CoatA flame-resistant lab coat that fastens securely is required. Ensure it has long sleeves and is fully buttoned.
Feet Closed-toe ShoesShoes must fully cover the feet. Perforated shoes, sandals, or cloth sneakers are not permitted.

Handling and Experimental Protocols

General Handling:

  • Avoid the creation of dust or aerosols.

  • Use the smallest quantities of the chemical necessary for the experiment.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

Solution Preparation:

  • Ensure the chemical fume hood is on and the sash is at the appropriate height.

  • Don the required PPE as outlined in the table above.

  • Carefully weigh the desired amount of the solid compound in a tared, sealed container.

  • Slowly add the solvent to the solid to minimize dust generation.

  • Cap the container and mix by gentle swirling or inversion until the solid is fully dissolved.

  • If sonication is required, ensure the container is sealed to prevent aerosolization.

Storage

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled with the chemical name, CAS number, and any known hazard warnings.[6]

Spill and Emergency Procedures

Treat any spill of this material as a major spill.[6]

Spill Response Workflow:

Spill_Response_Workflow Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EH&S evacuate->alert secure Secure the Area (Restrict Access) alert->secure ppe Don Appropriate PPE for Cleanup secure->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Complete Incident Report dispose->report

Chemical Spill Response Workflow Diagram.

First Aid:

  • In case of skin contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[11]

Waste Disposal Protocol:

  • Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label must include the full chemical name and the words "Hazardous Waste".

  • Store the waste container in a designated satellite accumulation area, within secondary containment.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Arrange for pickup and disposal by the institution's Environmental Health and Safety (EH&S) department.

Disposal of Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and air-drying, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.